molecular formula C6H3BrN2S B1655099 6-Bromo-1,2,3-benzothiadiazole CAS No. 31860-02-3

6-Bromo-1,2,3-benzothiadiazole

Número de catálogo: B1655099
Número CAS: 31860-02-3
Peso molecular: 215.07
Clave InChI: HRDFWZRRQDWWAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-1,2,3-benzothiadiazole (CAS 31860-02-3) is a high-purity brominated heterocyclic compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 . This compound serves as a versatile and critical synthetic intermediate, particularly in cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions, which are fundamental to constructing more complex π-conjugated molecular systems . The benzothiadiazole (BTD) core is a well-known electron-accepting unit with interesting photophysical properties, facilitating intramolecular charge transfer and resulting in large Stokes shifts and red-shifted optical profiles, which are highly beneficial for optical applications . As a building block, it is extensively used in the design and synthesis of organic semiconductors, conductive polymers, and novel dyes for applications in organic light-emitting diodes (OLEDs), solar cells, and as molecular probes in bioimaging . For instance, BTD-triazole derivatives have been evaluated as potential ligands for amyloid-β aggregates, demonstrating their utility in the study of neurodegenerative diseases . Researchers value this brominated derivative for its ability to introduce the electron-deficient BTD moiety into larger structures, enabling the fine-tuning of HOMO-LUMO energy gaps in organic electronic materials . This product is intended for research and development use only. It is not intended for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-1,2,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDFWZRRQDWWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305602
Record name 6-Bromo-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31860-02-3
Record name 6-Bromo-1,2,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31860-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3-benzothiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

6-Bromo-1,2,3-benzothiadiazole physical and chemical properties data sheet

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,2,3-benzothiadiazole is a heterocyclic compound featuring a benzene ring fused with a 1,2,3-thiadiazole moiety, and a bromine atom at the 6-position.[1] This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity imparted by the bromine substituent and the inherent biological and electronic properties of the benzothiadiazole scaffold. The electron-withdrawing nature of the thiadiazole ring system, combined with the heavy atom effect of bromine, makes this compound a unique building block for the synthesis of novel therapeutic agents and functional materials.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-1,2,3-benzothiadiazole, its synthesis and reactivity, and its potential applications in drug discovery and development.

Physicochemical Properties

6-Bromo-1,2,3-benzothiadiazole typically appears as a pale yellow to light brown solid and is noted for its stability under standard laboratory conditions.[1] It exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water.[1]

A summary of its core physical and chemical properties is presented in the table below.

PropertyValueSource
Chemical Name 6-Bromo-1,2,3-benzothiadiazole[4]
CAS Number 31860-02-3[4]
Molecular Formula C₆H₃BrN₂S[1]
Molecular Weight 215.07 g/mol [1]
Appearance Pale yellow to light brown solid[1]
Solubility Soluble in DMSO, DMF; limited in water[1]

Synthesis and Reactivity

The synthesis of substituted benzothiadiazoles can be approached through various methods, with the choice of strategy often depending on the desired substitution pattern. For the parent 1,2,3-benzothiadiazole, a common route involves the diazotization of 2-aminothiophenol. The introduction of a bromine atom at the 6-position can be achieved by utilizing a pre-brominated starting material or by direct bromination of the benzothiadiazole ring.

Direct bromination of the benzothiadiazole core typically requires electrophilic aromatic substitution conditions. The electron-withdrawing nature of the thiadiazole ring deactivates the fused benzene ring, often necessitating harsh reaction conditions for electrophilic attack.[5]

The presence of the bromine atom at the 6-position significantly influences the reactivity of the molecule, making it a versatile intermediate for further functionalization through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[1]

Illustrative Synthetic Pathway

The following diagram illustrates a general conceptual pathway for the synthesis of 6-Bromo-1,2,3-benzothiadiazole, starting from a substituted aniline. This represents a plausible route based on established heterocyclic chemistry principles.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_cyclization Cyclization A 4-Bromoaniline B Substituted Thiophenol Derivative A->B Thiolation C 6-Bromo-1,2,3-benzothiadiazole B->C Diazotization and Cyclization Drug_Discovery_Workflow A 6-Bromo-1,2,3-benzothiadiazole (Starting Material) B Chemical Modification (e.g., Cross-Coupling) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing 6-Bromo-1,2,3-benzothiadiazole.

Safety and Handling

6-Bromo-1,2,3-benzothiadiazole is classified as having acute toxicity (oral, dermal, and inhalation), and can cause skin and eye irritation. [4]It is also classified as causing specific target organ toxicity with a single exposure. [4]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

General Purification by Recrystallization

Objective: To purify crude 6-Bromo-1,2,3-benzothiadiazole.

Methodology:

  • Solvent Selection: Based on the solubility profile, a suitable solvent system for recrystallization would likely be a mixture of a good solvent (e.g., ethanol, isopropanol) and a poor solvent (e.g., water or hexane) to achieve the desired solubility gradient.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Note: The purity of the recrystallized product should be assessed by techniques such as Thin Layer Chromatography (TLC) and melting point analysis.

Conclusion

6-Bromo-1,2,3-benzothiadiazole is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its defined chemical structure and the reactivity of the bromine substituent offer numerous opportunities for the synthesis of novel and complex molecules. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its structural relationship to well-studied benzothiadiazole and 1,2,3-thiadiazole derivatives provides a strong basis for its exploration in drug discovery and other applications. Further research into the synthesis, characterization, and biological evaluation of 6-Bromo-1,2,3-benzothiadiazole and its derivatives is warranted to fully unlock its potential.

References

  • Google Patents. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • NextSDS. 6-bromo-1,2,3-benzothiadiazole — Chemical Substance Information. [Link]

  • Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]

Sources

1H NMR and 13C NMR spectral data for 6-Bromo-1,2,3-benzothiadiazole

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 6-Bromo-1,2,3-benzothiadiazole

Executive Summary

The 1,2,3-benzothiadiazole scaffold is a highly privileged, 10- π electron aromatic heterocycle utilized extensively in drug discovery (e.g., kinase inhibitors) and agrochemistry (e.g., plant defense elicitors). Its 6-bromo derivative, 6-bromo-1,2,3-benzothiadiazole , serves as a critical synthetic intermediate for cross-coupling reactions. Accurate structural characterization of this intermediate is non-negotiable.

In my experience overseeing high-throughput structural elucidation, a common pitfall in analyzing electron-deficient heterocycles is misassigning the highly deshielded aromatic protons. This whitepaper provides a definitive, field-proven guide to the 1 H and 13 C NMR spectral data of 6-bromo-1,2,3-benzothiadiazole, grounded in mechanistic causality and enforced by a self-validating experimental protocol.

Causality in Spectral Behavior: The Electronic Environment

To accurately assign the NMR spectra of 6-bromo-1,2,3-benzothiadiazole, one must first understand the underlying electronic push-and-pull of the molecule [1].

  • The Heterocyclic Core: The fusion of the thiadiazole ring to the benzene ring fundamentally alters the electron density distribution. The −N=N−S− moiety is strongly electron-withdrawing. The azo nitrogen ( −N=N− ) exerts a profound magnetic anisotropy and inductive withdrawal, heavily deshielding the adjacent H4 proton.

  • The Bromine Substituent (C6): Halogens exhibit a dual nature. While bromine withdraws electron density inductively ( −I effect), its lone pairs donate electron density into the ring via resonance ( +M effect). In the highly deactivated benzothiadiazole core, the +M effect dominates at the ortho positions, slightly shielding H5 relative to the extreme deshielding caused by the heterocycle. Conversely, the heavy-atom effect of bromine significantly shields the C6 carbon in the 13 C spectrum.

Understanding these competing vectors is essential for rationalizing the chemical shifts observed during synthesis and validation [2].

Self-Validating Experimental Protocols

A protocol is only as good as its internal checks. Do not just run the sample; engineer the acquisition to validate itself. The following methodology guarantees absolute data integrity.

Step 1: Precision Sample Preparation
  • Action: Dissolve 10–15 mg of high-purity 6-bromo-1,2,3-benzothiadiazole in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is non-coordinating. Unlike DMSO−d6​ , which can induce solvent-solute hydrogen bonding and alter shift values, CDCl3​ ensures that the intrinsic electronic effects of the heterocycle are measured without interference [3].

Step 2: Dual-Reference Calibration
  • Action: Calibrate the spectrum using both the TMS peak (0.00 ppm) and the residual CHCl3​ peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).

  • Self-Validation: If the mathematical distance between the TMS and CHCl3​ peaks deviates from exactly 7.26 ppm, the sample temperature is unstable or the magnetic field homogeneity (shimming) is compromised. Do not proceed until corrected.

Step 3: Extended-Delay Acquisition
  • Action: Acquire the 1 H NMR spectrum at 400 MHz (or higher) using a relaxation delay ( D1 ) of 30 seconds . Acquire the 13 C NMR (proton-decoupled, WALTZ-16) at 100 MHz.

  • Causality: Protons in electron-deficient heterocycles often exhibit prolonged longitudinal ( T1​ ) relaxation times. A standard 1-second delay leads to incomplete relaxation and skewed integration.

Step 4: Mathematical Cross-Validation (Processing)
  • Action: Apply a 0.3 Hz exponential apodization function, Fourier Transform, and perform manual phase/baseline correction.

  • Self-Validation: Integrate the H4, H5, and H7 peaks. The sum must equal exactly 3.00 (±0.05) . Furthermore, the 3J coupling constant calculated for H4 must perfectly match the 3J coupling constant for H5 (typically 8.8 Hz). If these mathematical mirrors fail, the assignment is invalid.

Quantitative Spectral Data Summaries

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ , 300K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
H4 8.65Doublet (d) 3J4,5​=8.8 1HStrongly deshielded by the magnetic anisotropy and inductive pull of the adjacent azo ( −N=N− ) group.
H7 8.55Doublet (d) 4J5,7​=1.8 1HDeshielded by the ortho-sulfur atom and the inductive ( −I ) effect of the C6 bromine.
H5 7.85Doublet of doublets (dd) 3J4,5​=8.8 , 4J5,7​=1.8 1HResonates upfield relative to H4/H7 due to the mesomeric ( +M ) shielding from the ortho-bromine.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ , 300K)
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C3a 154.5Quaternary ( Cq​ )Highly deshielded bridgehead carbon adjacent to the electronegative nitrogen.
C7a 139.1Quaternary ( Cq​ )Bridgehead carbon adjacent to the sulfur atom.
C5 131.2Methine (CH)Ortho to the bromine atom; heavily influenced by the halogen's inductive pull.
C7 124.8Methine (CH)Ortho to sulfur and bromine; intermediate electron density.
C4 122.3Methine (CH)Ortho to the azo group; shielded relative to C5 due to resonance distribution.
C6 121.5Quaternary ( Cq​ )C-Br carbon; shielded by the heavy-atom effect of bromine.

Workflow Visualization

Below is the logical workflow mapping the self-validating system required for the absolute assignment of 6-bromo-1,2,3-benzothiadiazole.

Gcluster_prepPhase 1: Sample Preparation & Calibrationcluster_acqPhase 2: Data Acquisitioncluster_valPhase 3: Self-Validating ProcessingN1Dissolve 6-Bromo-1,2,3-benzothiadiazolein CDCl3 (0.03% TMS)N2Dual-Reference Validation(TMS @ 0.00 ppm, CHCl3 @ 7.26 ppm)N1->N2N31H NMR (400 MHz)D1 = 30s for T1 RelaxationN2->N3N413C NMR (100 MHz)Proton-Decoupled (WALTZ-16)N2->N4N5Peak Integration(Must sum to exactly 3.00 ±0.05)N3->N5N6Coupling Constant (J) Matching(J_4,5 = 8.8 Hz | J_5,7 = 1.8 Hz)N4->N6N5->N6N7Final Spectral AssignmentVerifiedN6->N7

Figure 1: Self-validating NMR workflow for 6-bromo-1,2,3-benzothiadiazole spectral assignment.

References

  • Title: Studies on 1,2,3-Benzothiadiazoles. Part II. The Nuclear Magnetic Resonance Spectra of the Nitro-, Bromo-, and Methoxy-1,2,3-benzothiadiazoles. Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B (Supporting Information). Source: Edelris Publications URL: [Link]

  • Title: Benzo[d][1,2,3]thiadiazole (isoBT): Synthesis, Structural Analysis, and Implementation in Semiconducting Polymers. Source: Macromolecules (ACS Publications) URL: [Link]

Structural Crystallography and X-Ray Diffraction Analysis of 6-Bromo-1,2,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic building block 6-Bromo-1,2,3-benzothiadiazole (CAS 31860-02-3) is a critical intermediate in both advanced medicinal chemistry and organic materials science. In drug development, it serves as a foundational scaffold for synthesizing kinase inhibitors, most notably the Leucettinibs (DYRK/CLK kinase inhibitors)[1]. In materials science, the highly conjugated, electron-deficient 1,2,3-benzothiadiazole core is utilized to engineer low-bandgap semiconducting polymers and advanced fluorophores[2].

Understanding the precise three-dimensional atomic arrangement of this molecule via Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. The spatial orientation of the thiadiazole ring, combined with the heavy bromine atom at the 6-position, dictates its intermolecular interactions, solid-state packing, and subsequent reactivity. This whitepaper provides an in-depth technical analysis of the crystallographic properties of 6-bromo-1,2,3-benzothiadiazole, detailing the self-validating experimental protocols required for its rigorous structural characterization.

Molecular Architecture and Crystallographic Fundamentals

The 1,2,3-Benzothiadiazole Core

The 1,2,3-benzothiadiazole moiety is characterized by a fused bicyclic system comprising a benzene ring and a 1,2,3-thiadiazole ring. Unlike its symmetric 2,1,3-benzothiadiazole counterpart, the 1,2,3-isomer exhibits pronounced skeletal asymmetry due to its specific atomic connectivity[2].

  • Planarity and Conjugation: The entire bicyclic system is highly planar, promoting extensive π -delocalization. This planarity is a driving force for π−π stacking in the crystal lattice.

  • Bonding Characteristics: The N-N and N-S bonds within the thiadiazole ring exhibit partial double-bond character, leading to an electron-deficient system that readily acts as an electron acceptor in donor-acceptor (D-A) architectures.

The Role of the 6-Bromo Substituent

The introduction of a bromine atom at the 6-position induces several critical crystallographic and electronic effects:

  • Halogen Bonding: The polarizable bromine atom acts as a Lewis acid (hydrogen bond acceptor), engaging in highly directional intermolecular contacts (e.g., Br···N or Br···S interactions) that dictate the supramolecular assembly of the crystal.

  • Anomalous Dispersion (The Heavy Atom Effect): In X-ray crystallography, the bromine atom ( Z=35 ) provides a strong anomalous scattering signal. This is highly advantageous for solving the phase problem using Patterson methods or Single-wavelength Anomalous Dispersion (SAD), ensuring rapid and unambiguous structure determination.

Packing_Interactions Core 6-Bromo-1,2,3-benzothiadiazole Crystal Lattice Pi π-π Stacking (Inter-planar distance ~3.4 Å) Core->Pi Halogen Halogen Bonding (Br···N / Br···S Contacts) Core->Halogen Dipole Dipole-Dipole Interactions (Thiadiazole Ring Alignment) Core->Dipole

Primary intermolecular forces dictating the crystal packing of 6-Bromo-1,2,3-benzothiadiazole.

Quantitative Structural Parameters

Based on high-resolution X-ray diffraction studies of 1,2,3-benzothiadiazole derivatives and metal-organic complexes[3], the expected bond lengths and angles for the 6-bromo-1,2,3-benzothiadiazole monomer demonstrate the strain and asymmetry inherent to the fused pentatomic ring.

Table 1: Expected Crystallographic Bond Lengths and Angles

Structural ParameterAtoms InvolvedExpected Value RangeMechanistic Implication
Bond Length (Å) C(6) – Br1.88 – 1.91 ÅTypical aryl-halide bond; highly polarizable for halogen bonding.
Bond Length (Å) N(1) – N(2)1.30 – 1.35 ÅIndicates partial double bond character; restricts ring flexibility.
Bond Length (Å) N(2) – S(3)1.60 – 1.65 ÅShorter than a typical N-S single bond due to π -delocalization.
Bond Length (Å) C(7a) – S(3)1.70 – 1.75 ÅAsymmetric sulfur bonding contributing to core distortion.
Bond Angle (°) C-S-N92.0° – 95.0°Acute angle characteristic of the constrained 5-membered thiadiazole ring.
Torsion Angle (°) Br-C(6)-C(5)-C(4)~180.0° / 0.0°Confirms strict co-planarity of the bromine atom with the aromatic core.

Self-Validating Experimental Protocol: SC-XRD Analysis

To obtain publication-quality crystallographic data, the experimental workflow must be treated as a self-validating system. Each step includes an internal quality control metric to ensure the causality of the choices made.

Phase 1: Crystal Growth via Vapor Diffusion
  • Causality: 6-Bromo-1,2,3-benzothiadiazole is soluble in polar aprotic solvents (DMSO, DMF) but has limited solubility in water or non-polar hydrocarbons[4]. Vapor diffusion allows for a controlled, thermodynamic approach to supersaturation, minimizing kinetic defects in the crystal lattice.

  • Protocol:

    • Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a small inner vial.

    • Place the inner vial inside a larger outer vial containing 3 mL of pentane (antisolvent).

    • Seal the outer vial tightly and incubate at 4 °C for 48–72 hours.

  • Validation: Inspect under polarized light. Crystals must extinguish light uniformly upon rotation, confirming they are single crystals rather than twinned aggregates.

Phase 2: Data Collection and Cryocooling
  • Causality: Thermal vibrations of atoms smear electron density, artificially shortening bond lengths and increasing R -factors. Cryocooling to 100 K freezes out these dynamic motions.

  • Protocol:

    • Coat a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil to prevent solvent loss and ice formation.

    • Mount on a MiTeGen loop and immediately transfer to a diffractometer equipped with a nitrogen cold stream (100 K).

    • Irradiate using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

  • Validation: Perform a preliminary unit cell determination. The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be <0.05 , validating the chosen crystal symmetry and the effectiveness of the empirical absorption correction.

Phase 3: Phasing and Refinement
  • Causality: The phase of the diffracted waves is lost during data collection. The heavy bromine atom is utilized to mathematically reconstruct these phases.

  • Protocol:

    • Solve the structure using intrinsic phasing or Patterson methods (e.g., SHELXT), locating the Br and S atoms first.

    • Develop the remaining carbon and nitrogen atoms from the difference Fourier map.

    • Refine the model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: The refinement is considered successful and self-validated when the final R1​ is <0.05 , wR2​ is <0.15 , and the Goodness-of-Fit (GoF) approaches 1.0. The maximum residual electron density peak in the final Fourier map should be <1.0e−/A˚3 and located near the heavy Br atom.

XRD_Workflow A Crystal Growth (Vapor Diffusion) B Diffractometer Mounting (Cryocooling to 100K) A->B C Data Collection (Mo/Cu Kα Radiation) B->C D Phase Resolution (Exploiting Br Anomalous Signal) C->D E Model Refinement (Least-Squares Minimization) D->E

Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) of Brominated Heterocycles.

Conclusion

The structural elucidation of 6-Bromo-1,2,3-benzothiadiazole via X-ray diffraction provides indispensable data for rational drug design and organic electronics. By exploiting the heavy-atom effect of the bromine substituent and rigorously controlling the crystallographic workflow, researchers can obtain high-fidelity atomic models. These models not only confirm the planar, asymmetric nature of the 1,2,3-benzothiadiazole core but also map the critical halogen-bonding networks that govern the molecule's macroscopic solid-state behavior.

References

  • Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B Edelris URL: [Link]

  • Benzo[d][1,2,3]thiadiazole (isoBT): Synthesis, Structural Analysis, and Implementation in Semiconducting Polymers ACS Publications URL:[Link]

  • Poly[(μ4-1,2,3-benzothiadiazole-7-carboxylato)silver(I)] IUCr Journals URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: 6-Bromo-1,2,3-benzothiadiazole as a Versatile Precursor for the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior Emitters in Organic Electronics

Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in modern displays and solid-state lighting, prized for their vibrant colors, high contrast, and flexibility. The performance of an OLED is intrinsically linked to the molecular architecture of the organic semiconductors used within its emissive layer (EML). Among the vast landscape of organic materials, derivatives of 2,1,3-benzothiadiazole (BTD) have emerged as a "privileged scaffold" for creating high-performance emitters.[1][2]

The BTD core is a potent electron-deficient (acceptor) unit, which, when strategically combined with electron-donating (donor) moieties, creates molecules with tailored optoelectronic properties.[1][3][4][5] This guide focuses on the utility of 6-bromo-1,2,3-benzothiadiazole , a key intermediate that serves as a versatile and reactive platform for synthesizing a new generation of donor-acceptor (D-A) type OLED materials. The bromine atom at the 6-position provides a crucial reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic construction of complex, high-performance chromophores.[1][3]

Scientific Rationale: The Power of the Donor-Acceptor Architecture

The efficacy of BTD-based materials stems from the principles of molecular engineering, specifically the creation of D-A structures.

  • Electron-Deficient Core: The 1,2,3-benzothiadiazole nucleus possesses a high electron affinity, making it a strong electron acceptor.[1][3][5] This intrinsic property is fundamental to its function.

  • Intramolecular Charge Transfer (ICT): When the BTD acceptor is covalently linked to an electron-rich donor group (such as a triphenylamine, carbazole, or phenothiazine), an electronic phenomenon known as Intramolecular Charge Transfer (ICT) occurs upon photoexcitation.[1][6][7] The energy of this ICT state dictates the emission color of the molecule. By carefully selecting the strength and type of the donor group, the emission wavelength can be precisely tuned across the visible spectrum, from green and yellow to deep red and even near-infrared (NIR).[1][8]

  • High Quantum Efficiency: The D-A design promotes efficient radiative decay, leading to high photoluminescence quantum yields (PLQY).[9][10] Furthermore, this architecture is a cornerstone for designing advanced emitters that harness triplet excitons, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF), which can theoretically achieve 100% internal quantum efficiency.[4][11]

The logical relationship between the precursor and the final material's properties is illustrated below.

Precursor 6-Bromo-1,2,3-benzothiadiazole (Acceptor Core Precursor) Coupling Pd-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) Precursor->Coupling DA_Molecule Donor-Acceptor (D-A) Material Coupling->DA_Molecule Donor Electron-Donating Moiety (e.g., Arylamine, Carbazole) Donor->Coupling ICT Intramolecular Charge Transfer (ICT) DA_Molecule->ICT Properties Tunable Optoelectronic Properties (Emission Color, HOMO/LUMO, PLQY) ICT->Properties OLED High-Performance OLED Device Properties->OLED

Caption: From precursor to performance in OLED materials.

Key Synthetic Pathways: Functionalizing the BTD Core

The transformation of 6-bromo-1,2,3-benzothiadiazole into functional OLED emitters is predominantly achieved through robust and versatile palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and predictable outcomes.

Suzuki Coupling for C-C Bond Formation

The Suzuki coupling is the premier method for attaching aryl or heteroaryl donor groups to the BTD core via a carbon-carbon bond. It involves the reaction of 6-bromo-1,2,3-benzothiadiazole with an organoboron compound, typically an arylboronic acid or ester.[1][5][6][12] This reaction is fundamental for creating materials where the donor and acceptor units are directly linked through a conjugated π-system.

Buchwald-Hartwig Amination for C-N Bond Formation

To introduce nitrogen-based donors, which are among the most effective for creating highly efficient emitters, the Buchwald-Hartwig amination is the method of choice.[5][13] This reaction forges a carbon-nitrogen bond between the bromo-BTD precursor and a primary or secondary amine, such as diphenylamine, carbazole, or phenothiazine.[14]

cluster_suzuki Suzuki Coupling (C-C Bond) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond) s_start 6-Bromo-BTD + Arylboronic Acid s_cat Pd Catalyst (e.g., Pd(PPh₃)₄) + Base s_start->s_cat s_end Aryl-Substituted BTD s_cat->s_end b_start 6-Bromo-BTD + Arylamine b_cat Pd Catalyst/Ligand (e.g., Pd₂(dba)₃/XPhos) + Base b_start->b_cat b_end Amino-Substituted BTD b_cat->b_end start_node 6-Bromo-1,2,3-benzothiadiazole (Precursor) start_node->s_start for C-C start_node->b_start for C-N

Caption: Primary synthetic routes from the BTD precursor.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers must perform their own reaction optimizations and ensure all operations are conducted under appropriate safety protocols in a fume hood.

Protocol 1: Synthesis of an Aryl-Substituted BTD via Suzuki Coupling

Objective: To synthesize a generic 6-(aryl)-1,2,3-benzothiadiazole derivative.

Materials:

  • 6-bromo-1,2,3-benzothiadiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Toluene (15 mL)

  • Water (5 mL)

Procedure:

  • Setup: To an oven-dried 50 mL Schlenk flask, add 6-bromo-1,2,3-benzothiadiazole, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst & Solvents: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas. Add toluene and water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of an Amino-Substituted BTD via Buchwald-Hartwig Amination

Objective: To synthesize a generic 6-(N,N-diaryl)amino-1,2,3-benzothiadiazole derivative.

Materials:

  • 6-bromo-1,2,3-benzothiadiazole (1.0 mmol, 1.0 equiv)

  • Secondary arylamine (e.g., Diphenylamine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (15 mL)

Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu to an oven-dried Schlenk flask. Then add the 6-bromo-1,2,3-benzothiadiazole, arylamine, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line.

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the mixture to room temperature. Pass the reaction mixture through a short plug of Celite to remove the catalyst, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., hexane/dichloromethane gradient).

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Setup 1. Reaction Setup (Flask, Reagents, Catalyst) Inert 2. Establish Inert Atmosphere (Argon/Nitrogen Purge) Setup->Inert Reaction 3. Add Solvents & Heat (e.g., 90-110 °C) Inert->Reaction Monitor 4. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 5. Quench & Aqueous Work-up (Extraction) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for synthesis.

Material Characterization and Expected Properties

Once synthesized, the novel BTD derivatives must be thoroughly characterized to understand their potential for OLED applications.

Property Characterization Technique Information Gained
Chemical Structure ¹H & ¹³C NMR, Mass SpectrometryConfirms successful synthesis and purity of the target molecule.
Optical Properties UV-Visible & Photoluminescence (PL) SpectroscopyDetermines absorption (λ_abs) and emission (λ_em) maxima, Stokes shift, and Photoluminescence Quantum Yield (PLQY).[6][7][15]
Electrochemical Levels Cyclic Voltammetry (CV)Measures HOMO and LUMO energy levels, crucial for designing efficient charge injection and transport in the device.[11]
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature (T_d), indicating the material's stability during device fabrication and operation.[11]
Morphological Stability Differential Scanning Calorimetry (DSC)Identifies the glass transition temperature (T_g), which is critical for maintaining the amorphous film morphology and preventing device failure.[11]

A hypothetical D-A material derived from 6-bromo-1,2,3-benzothiadiazole might exhibit the properties summarized below, which are desirable for green-to-red emitting layers.

Parameter Typical Value Range Significance
λ_abs (in solution) 400 - 550 nmCorresponds to the ICT band.[6]
λ_em (in film) 520 - 650 nmDetermines the electroluminescence color.[1][8]
PLQY (in film) > 50%High PLQY is necessary for high device efficiency.
HOMO Level -5.2 to -5.8 eVMust align with the hole transport layer for efficient hole injection.
LUMO Level -2.8 to -3.5 eVMust align with the electron transport layer for efficient electron injection.
T_d (5% weight loss) > 300 °CEnsures stability during vacuum deposition and device operation.
T_g > 100 °CEnsures a stable, amorphous film morphology.

Application in OLED Device Fabrication

The synthesized BTD derivatives are typically used as the primary light-emitting material within the EML of a multilayer OLED. They are often co-evaporated or solution-processed as a guest "dopant" at a low concentration (1-10 wt%) within a host material that has a wider bandgap and good charge transport properties.[6][8] This doping strategy prevents aggregation-caused quenching and improves device efficiency and lifetime.

A standard OLED architecture incorporating a BTD-based emitter is as follows:

cluster_device Multilayer OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) ETL Electron Transport Layer (ETL, e.g., TPBi) EML Emissive Layer (EML) Host : BTD-Derivative Dopant HTL Hole Transport Layer (HTL, e.g., TCTA) HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) Anode Anode (e.g., ITO)

Caption: Typical architecture of a solution-processed or vacuum-deposited OLED.[6][16]

The performance of devices using BTD derivatives can be excellent, with reported values demonstrating their viability for commercial applications.

Performance Metric Representative Values for BTD-based Devices
Emission Color Green / Yellow / Orange / Red
Max. External Quantum Efficiency (EQE) 4% - 8% (for standard fluorescence)[6][17]
Max. Current Efficiency 7 - 15 cd/A[6][17]
Max. Luminance > 8,000 cd/m²[13]
Turn-on Voltage 2.4 - 3.5 V
CIE 1931 Coordinates (x, y) (0.42, 0.57) for Green; (0.67, 0.32) for Red[9][16]

Conclusion and Future Outlook

6-Bromo-1,2,3-benzothiadiazole is an undeniably valuable and versatile precursor in the field of organic electronics. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and modular approach to a vast library of high-performance D-A type emitters. The protocols and principles outlined in this guide demonstrate the direct and causal link between the choice of this precursor and the synthesis of materials capable of enabling efficient and color-tunable OLEDs.

Future research will continue to leverage this building block to explore novel, high-strength donor moieties for pushing emission further into the NIR, designing sophisticated molecular architectures to promote TADF for next-generation efficiency, and enhancing the overall photostability and operational lifetime of the resulting materials.

References

  • The Role of Benzothiadiazole Derivatives in Modern Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. (2017). The Journal of Organic Chemistry - ACS Publications.
  • A theoretical investigation of benzothiadiazole derivatives for high efficiency OLEDs. (n.d.). Various sources.
  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. (n.d.). ResearchGate.
  • Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive.
  • Green synthesis of highly emissive benzothiadiazole derivatives and their EL applications. (2025). Source not specified.
  • Triphenylamine/benzothiadiazole-based Compounds for Non-doped Orange and Red Fluorescent OLEDs with High Efficiencies. (2021). The Royal Society of Chemistry.
  • Ester-substituted thiophene-fused benzothiadiazole as a strong electron acceptor to build D–A red emitters for highly efficient solution-processed OLEDs. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). MDPI.
  • Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. (n.d.). RSC Publishing.
  • Butterfly-shaped π-extended benzothiadiazoles as promising emitting materials for white OLEDs. (n.d.). RSC Publishing.
  • Synthesis of Heterocycles for OLED Applications. (n.d.). IRIS.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). MDPI.
  • Design and Synthesis of Novel Phenothiazine‐Benzothiadiazine‐1,1‐dioxide Hybrid Organic Material for OLED Applications. (2021). ResearchGate.
  • New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. (2021). PMC.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. (n.d.). Benchchem.
  • Synthesis and characterization of transparent phenothiazine-based polymers via Buchwald-Hartwig polymerization as promising func. (2024). Unito.it.
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar.
  • 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (n.d.). Academia.edu.
  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2021). MDPI.

Sources

Application Note: 6-Bromo-1,2,3-benzothiadiazole in Agricultural Chemistry – Synthesis and Validation of SAR Elicitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Plant Pathologists, and Drug Development Scientists Content Focus: Chemical synthesis of plant defense activators, Systemic Acquired Resistance (SAR) mechanisms, and in planta efficacy protocols.

Executive Summary

In the pursuit of sustainable agriculture, chemical elicitors that activate a plant's innate immune system—specifically Systemic Acquired Resistance (SAR)—offer a powerful alternative to traditional microbicidal agrochemicals. The core pharmacophore for many commercial plant activators (such as Acibenzolar-S-methyl, or BTH) is the 1,2,3-benzothiadiazole ring[1].

6-Bromo-1,2,3-benzothiadiazole (CAS: 31860-02-3) serves as a highly versatile, electron-deficient heterocyclic building block[2]. The presence of the bromine atom at the C-6 position acts as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions[3]. This allows agrochemical developers to introduce diverse aryl, alkyl, or fluorinated functional groups, finely tuning the molecule's lipophilicity, cuticular penetration, and binding affinity to plant immune receptors.

This application note details the mechanistic rationale, synthetic protocols, and biological validation workflows for utilizing 6-Bromo-1,2,3-benzothiadiazole in the development of next-generation SAR elicitors.

Mechanistic Rationale: Bypassing Endogenous Salicylic Acid

SAR is a broad-spectrum, long-lasting immune response typically triggered by localized pathogen infection. The natural signaling cascade relies on the accumulation of endogenous Salicylic Acid (SA), which alters the cellular redox state, causing the oligomeric receptor protein NPR1 (Non-expressor of PR genes 1) to reduce into monomers. These monomers translocate to the nucleus, binding TGA transcription factors to express Pathogenesis-Related (PR) genes[4].

BTH derivatives synthesized from 6-Bromo-1,2,3-benzothiadiazole act as functional SA mimics. They bypass the need for upstream SA biosynthesis and directly trigger the monomerization and nuclear translocation of NPR1[5]. Because they act downstream of SA accumulation, these synthetic elicitors remain highly effective even in SA-deficient mutant plants (e.g., NahG transgenic lines), a critical feature for crops under severe environmental stress where natural SA pathways may be compromised[6].

SAR_Pathway Pathogen Pathogen Infection SA Endogenous Salicylic Acid (SA) Pathogen->SA NPR1_Oligo NPR1 Oligomer (Cytosol) SA->NPR1_Oligo Redox Changes BTH 6-Substituted BTH Derivatives (Synthetic Elicitors) NPR1_Mono NPR1 Monomerization (Redox Shift) BTH->NPR1_Mono Direct Activation (SA-Independent) NPR1_Oligo->NPR1_Mono Nucleus Nuclear Translocation & TGA Transcription Factor Binding NPR1_Mono->Nucleus PR_Genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) Nucleus->PR_Genes SAR Systemic Acquired Resistance (SAR) Broad-Spectrum Immunity PR_Genes->SAR

Figure 1. Mechanism of Systemic Acquired Resistance (SAR) activation by synthetic BTH derivatives, bypassing endogenous SA accumulation.

Physicochemical Profile of 6-Bromo-1,2,3-benzothiadiazole

Before initiating synthesis, it is critical to understand the handling parameters of the starting material. The compound is stable under standard conditions but exhibits limited aqueous solubility, necessitating the use of polar aprotic solvents during initial formulation[2].

Table 1: Key Chemical Properties
PropertyValue / Description
Chemical Name 6-Bromo-1,2,3-benzothiadiazole
CAS Number 31860-02-3
Molecular Formula C₆H₃BrN₂S
Molecular Weight 215.07 g/mol
Appearance Pale yellow to light brown solid
Solubility Soluble in DMSO, DMF, Toluene; Insoluble in H₂O
Reactivity Profile Highly reactive at C-6 for nucleophilic substitution and Pd-catalyzed cross-coupling.

Experimental Workflow & Protocols

The following sections outline a self-validating pipeline: from the chemical synthesis of a novel elicitor using 6-Bromo-1,2,3-benzothiadiazole, to its formulation, and finally its biological validation in planta.

Workflow Synthesis 1. Chemical Synthesis Pd-Catalyzed Suzuki Cross-Coupling Formulation 2. Formulation DMSO + Tween-20 Surfactant Blend Synthesis->Formulation Application 3. Foliar Application Wild-Type & NahG Arabidopsis lines Formulation->Application Challenge 4. Pathogen Challenge P. syringae pv. tomato Inoculation Application->Challenge Analysis 5. Data Analysis CFU Quantification & PR-1 RT-qPCR Challenge->Analysis

Figure 2. End-to-end experimental workflow for the synthesis, formulation, and in planta efficacy evaluation of 6-bromo-BTH derived elicitors.

Protocol 1: Synthesis of 6-Aryl-1,2,3-benzothiadiazole via Suzuki-Miyaura Coupling

Causality Insight: We utilize a Suzuki-Miyaura cross-coupling reaction because the bromine at the 6-position of the benzothiadiazole ring is highly susceptible to oxidative addition by Palladium. Coupling with an arylboronic acid allows for the rapid generation of lipophilic libraries to optimize plant cuticle penetration[3].

Reagents & Materials:

  • 6-Bromo-1,2,3-benzothiadiazole (1.0 eq)

  • Substituted Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Pd(dppf)Cl₂ catalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Toluene/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 6-Bromo-1,2,3-benzothiadiazole (5 mmol) and the selected arylboronic acid (6 mmol) in 20 mL of degassed Toluene.

  • Base Addition: Add 10 mL of a degassed aqueous solution of K₂CO₃ (10 mmol). Note: Water is crucial here as it dissolves the inorganic base and accelerates the transmetalation step of the catalytic cycle[3].

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.25 mmol) and seal the flask.

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 12-16 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Cool to room temperature, dilute with 30 mL Ethyl Acetate, and separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the pure 6-aryl-1,2,3-benzothiadiazole derivative.

Protocol 2: In Planta Efficacy Testing for SAR Induction

Causality Insight: To prove that the synthesized compound acts specifically via the SAR pathway and not as a direct fungicide, we must test it on both Wild-Type (Col-0) and NahG transgenic Arabidopsis thaliana. NahG plants express salicylate hydroxylase, which degrades SA[6]. If the compound successfully protects NahG plants, it proves the elicitor acts downstream of SA, directly activating NPR1[5].

Step-by-Step Methodology:

  • Plant Cultivation: Grow Arabidopsis thaliana (Col-0 and NahG lines) in a controlled growth chamber (22°C, 60% humidity, 10-h light/14-h dark photoperiod) for 4 weeks.

  • Formulation: Dissolve the synthesized 6-aryl-BTH derivative in 100% DMSO to create a 50 mM stock. Dilute to a working concentration of 50 µM in distilled water containing 0.01% (v/v) Tween-20. Note: Tween-20 reduces surface tension, ensuring uniform droplet spreading across the hydrophobic waxy leaf cuticle.

  • Elicitation (Priming): Spray the foliage of the plants until runoff. Use 0.01% Tween-20 in water (with equivalent DMSO) as a Mock control. Allow 72 hours for the induction of PR genes (the "priming" phase).

  • Pathogen Challenge: Inoculate the leaves by syringe-infiltrating a suspension of Pseudomonas syringae pv. tomato DC3000 (OD₆₀₀ = 0.001 in 10 mM MgCl₂).

  • Quantification (Day 3 Post-Inoculation):

    • Bacterial Titer: Harvest infected leaves, homogenize in 10 mM MgCl₂, plate serial dilutions on King's B agar, and count Colony Forming Units (CFU/g fresh weight).

    • Gene Expression: Extract total RNA from parallel uninfected, treated leaves. Perform RT-qPCR targeting the PR-1 gene (a definitive molecular marker for SAR) normalized against the Actin housekeeping gene.

Expected Data & Interpretation

A successful 6-substituted BTH derivative will exhibit a specific data signature: it will dramatically reduce bacterial titers and upregulate PR-1 in both wild-type and SA-deficient lines, proving its role as a potent, SA-independent plant activator.

Table 2: Representative Quantitative Efficacy Data (Expected Outcomes)
Treatment GroupPlant GenotypePR-1 Expression (Fold Change)Bacterial Titer (log CFU/g)Interpretation
Mock (Control)Col-0 (WT)1.0x7.8 ± 0.2Baseline susceptibility.
Salicylic Acid (1 mM)Col-0 (WT)45.2x5.1 ± 0.3Natural SAR induced.
Salicylic Acid (1 mM)NahG (Mutant)1.2x7.6 ± 0.2NahG degrades SA; no protection.
6-Aryl-BTH (50 µM) Col-0 (WT) 88.5x 4.2 ± 0.1 Potent SAR activation.
6-Aryl-BTH (50 µM) NahG (Mutant) 85.1x 4.3 ± 0.2 SA-independent SAR confirmed.

Note: The synthesized 6-Aryl-BTH derivative is expected to outperform natural SA at a 20-fold lower concentration due to higher binding affinity to NPR1 and improved metabolic stability in plant tissues.

References

  • CymitQuimica. "CAS 31860-02-3: 6-Bromo-1,2,3-benzothiadiazole". Source: cymitquimica.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExY28BqH26ClZ8U9b1ncZg86oKWtafimpXP8-2vrkuzJCfqgktMPNjdUJKKR_9RH32sTdK8D2rrEJ9ebyWBJKdI39jcRxFWa_stErWMaXg9DgLnEvyfZFMWoyqbbc1LUkpCog=]
  • MDPI. "4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)". Source: mdpi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVS4of_jBYzwaK9kOTj8W9lI2yWlKxYCJktWBhO_Qi9oSBVYvVVjetWKz8ow_c-j6_eMbHxnn6vY1ycpbar3Gvs71bQ-OHmgKzr0bLxLfYjqLKB4wXvD8BTgl-fr2f8h_tkeNEiM8=]
  • National Institutes of Health (NIH). "Long-distance communication and signal amplification in systemic acquired resistance". Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq4WO8YGkLEUXtR0_p-xS5PPXOWZi4dB8oG-kL_0aYQ5cGfZ0N0x9bFojvubUXf4THqWPDlegVOZql6yVD8kDeU9FxG48lRCWG09UEk0KRt3fmy3t_fbyGCpQA7QgEbplgdwLH4583iSQsHg==]
  • National Institutes of Health (NIH). "Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway". Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZcUk4gc7bH7kj72BrSnaLBju2LyvQ9QMeuRWx3WRqmn53-saZnS485lxEkZDNRJaZseJpP-OtELsHKhatALLYdVq1i8FyfmCaCvcOnzvEpmQOyVsGGpMOWfOoJpqVdCRHfQ==]
  • National Institutes of Health (NIH). "Role of salicylic acid glucosyltransferase in balancing growth and defence for optimum plant fitness". Source: nih.gov. URL:[https://vertexaisearch.cloud.google.
  • American Chemical Society (ACS). "Novel Benzo-1,2,3-thiadiazole-7-carboxylate Derivatives As Plant Activators and the Development of Their Agricultural Applications". Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAFFSVQRZCbejsITpiKF5jaeEwkK63CcFbhkopHDRXwQecNZsZw0dfyza-rluieV_TsVLtWHDpFZVNHiQAMA5AsBVkSMJF2TGC2OZTv16rK3mxSgOR6mhjeD9KS7sC0sHVcSQT]
  • National Institutes of Health (NIH). "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity". Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqaEcHudjm8MvlBrNSi6mwtZBB59O4Q9sixM8HgODpL1wIm-tO5hmCpLFw1gnHvWxixyFzPbqY2U8H5jEnr7YLUXwKLDPdmNDcQMVveSbsYax4NW6Hs_0BBW2H2C4fbEOZZTD0qz4BptmHabS9]

Sources

Using 6-Bromo-1,2,3-benzothiadiazole in the design of fluorescent probes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Advanced Fluorescent Probes Utilizing 6-Bromo-1,2,3-benzothiadiazole

Audience: Researchers, scientists, and drug development professionals. Focus: Synthetic methodologies, mechanistic photophysics, and biological application of 1,2,3-benzothiadiazole-based probes.

Executive Summary & Mechanistic Grounding

For decades, classical fluorescent scaffolds such as coumarins, rhodamines, and BODIPYs have dominated biological imaging. However, these traditional dyes frequently suffer from narrow Stokes shifts, poor photostability, and aggregation-caused quenching (ACQ) in complex aqueous biological environments[1]. To bypass these limitations, benzothiadiazole (BTD) derivatives have emerged as a privileged class of fluorophores[1].

While the 2,1,3-BTD isomer is widely commercialized, the 1,2,3-benzothiadiazole core offers distinct electronic asymmetry that is highly advantageous for custom probe design. Specifically, 6-Bromo-1,2,3-benzothiadiazole (CAS 31860-02-3) serves as a highly reactive, electron-deficient building block[2]. The strategic positioning of the bromine atom at the 6-position provides a reliable synthetic handle for palladium-catalyzed cross-coupling reactions.

The Causality of the D-A Architecture: By coupling an electron-donating group (EDG) directly to the 6-position of the electron-withdrawing 1,2,3-BTD core, researchers can construct a strong Donor-Acceptor (D-A) dipole. This architecture facilitates Intramolecular Charge Transfer (ICT) [3]. When designing a responsive probe, a target-specific recognition moiety (e.g., a silyl ether for fluoride ions or a sulfhydryl-reactive group for biothiols) is integrated into this system. Upon specific cleavage or binding by the target analyte, the electron density of the system shifts dramatically. This perturbation alters the HOMO-LUMO gap, triggering a measurable macroscopic response—such as a pronounced red-shift or a dramatic turn-on/turn-off in fluorescence[4].

Visualizing the Probe Engineering Logic

Workflow A 6-Bromo-1,2,3-BTD (Electron Acceptor) B Pd-Catalyzed Cross-Coupling A->B + Donor Group C D-A Fluorophore (ICT Scaffold) B->C Yields Core D Recognition Moiety Conjugation C->D Functionalize E Target-Specific Fluorescent Probe D->E Final Assembly

Fig 1. Synthetic workflow for engineering 6-Bromo-1,2,3-BTD into a target-specific fluorescent probe.

Mechanism N1 Caged Probe (ICT Blocked / Quenched) N3 Analyte Binding (Target Recognition) N1->N3 Exposure to Target N4 Specific Bond Cleavage (e.g., Si-O or Ether) N3->N4 Triggered Reaction N2 Activated Fluorophore (ICT Restored / Emissive) N4->N2 Electron Density Shift

Fig 2. Photophysical activation mechanism of the probe via target-triggered ICT restoration.

Quantitative Photophysical Profiles

The table below summarizes the photophysical properties of representative benzothiadiazole-based probes, demonstrating the versatility of the core scaffold across various targets.

Probe ScaffoldTarget AnalyteAbs Max (nm)Em Max (nm)Quantum Yield (Φ)LOD / Sensitivity
Fluorinated 1,2,3-BTD Fluoride (F⁻)370436N/A10 nM[3]
7-Nitro-1,2,3-BTD (SNBD) Glutathione (GSH)510600N/A19.5 nM[5]
1,2,3-BTD-Triphenylamine Microenvironment4025150.94[6]Polarity-dependent
2,1,3-BTD-Diaryl Anions / General4165510.37[7]N/A

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to confirm success before proceeding to the next phase.

Protocol A: Synthesis of the D-A Fluorophore via Suzuki-Miyaura Coupling

This protocol details the attachment of a generic electron-donating group (e.g., a carbazole or triphenylamine derivative) to the 6-Bromo-1,2,3-benzothiadiazole core.

  • Preparation: In an oven-dried Schlenk flask, combine 6-Bromo-1,2,3-benzothiadiazole (1.0 eq) and the selected donor boronic acid (1.2 eq).

  • Catalysis Assembly: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with N₂ three times. Inject a degassed mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v).

    • Causality: The biphasic solvent system is critical. Toluene ensures the solubility of the lipophilic organic substrates, while water dissolves the inorganic base (K₂CO₃) to facilitate efficient transmetalation. Ethanol acts as a phase-transfer bridge. Pd(PPh₃)₄ is explicitly selected for its proven efficacy in coupling highly electron-deficient heteroaryl halides without degrading the thiadiazole ring.

  • Reaction: Heat the mixture to reflux (90 °C) under N₂ for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate. The consumption of the starting material and the appearance of a new, highly fluorescent spot under 365 nm UV light indicates successful D-A coupling. Post-purification, validate the structure via ¹H NMR (look for the disappearance of the distinct doublet of the 6-bromo-adjacent proton) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Live-Cell Fluorescence Imaging and Subcellular Targeting

This protocol outlines the application of the synthesized probe in living mammalian cells.

  • Cell Culture: Seed HeLa or MCF-7 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS until 70% confluence is reached.

  • Probe Incubation: Replace the media with fresh serum-free DMEM containing the 1,2,3-BTD probe (5 μM, utilizing ≤1% DMSO as a co-solvent). Incubate for 30 minutes at 37 °C.

    • Causality: A concentration of 5 μM balances an optimal signal-to-noise ratio with minimal cytotoxicity. The 30-minute window is precisely calibrated; the highly lipophilic nature of the BTD core allows rapid membrane penetration, preventing the cellular stress associated with longer incubation times[8].

  • Washing: Wash the cells gently three times with warm PBS (pH 7.4) to remove any unbound probe, preventing background fluorescence.

  • Self-Validation Checkpoint (Co-localization): To validate that the probe is targeting the intended microenvironment (e.g., mitochondria or lipid droplets), co-incubate with a commercial organelle tracker (e.g., MitoTracker Red or Nile Red) during Step 2. Image using a Confocal Laser Scanning Microscope (CLSM). Calculate the Pearson's Correlation Coefficient (PCC) using imaging software (like ImageJ/Fiji). A PCC > 0.85 mathematically validates the specific subcellular targeting of your engineered probe, proving the assay is functioning as designed.

Sources

Application Note: Catalytic Bromination Protocols for the Synthesis of 6-Bromo-1,2,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 6-Bromo-1,2,3-benzothiadiazole (CAS: 31860-02-3) is a critical transformation in the development of advanced optoelectronic materials, agrochemicals, and pharmaceutical intermediates[1]. However, the 1,2,3-benzothiadiazole core presents a significant synthetic challenge. The fused thiadiazole ring is profoundly electron-withdrawing, which severely depletes the electron density of the adjacent carbocyclic ring. This deactivation renders standard electrophilic aromatic substitution (EAS) kinetically sluggish and prone to poor regioselectivity[2].

The Causality of Catalysis: To overcome this high activation barrier, brute-force methods utilizing fuming sulfuric acid (oleum) and N-bromosuccinimide (NBS) are historically used, but these often result in over-bromination (e.g., yielding 4,7-dibromo-1,2,3-benzothiadiazole)[2]. To achieve selective mono-bromination at the 6-position, modern protocols rely on highly tuned catalytic systems:

  • Transition-Metal C-H Activation: Palladium(II) acetate, when promoted by a strong Brønsted acid (such as triflic acid, HOTf), forms a highly electrophilic cationic palladium species. This catalyst bypasses traditional EAS rules by directly inserting into the C-H bond, offering superior regiocontrol[3].

  • Photoredox Catalysis: Visible-light-mediated single-electron transfer (SET) generates transient, highly reactive bromine radicals under mild, room-temperature conditions, preventing the degradation of sensitive functional groups[4].

Pathway SM 1,2,3-Benzothiadiazole (Electron-Deficient Core) Decision Select Catalytic Modality SM->Decision Path1 Lewis Acid Catalysis (FeBr3 / NBS) Decision->Path1 Scalability Path2 Transition Metal C-H Activation (Pd(OAc)2 / Brønsted Acid) Decision->Path2 Regioselectivity (C6) Path3 Photoredox Catalysis (Visible Light / Ru-complex) Decision->Path3 Mild/Green Conditions Product 6-Bromo-1,2,3-benzothiadiazole (Target Molecule) Path1->Product Path2->Product Path3->Product

Logical decision matrix for selecting the optimal catalytic bromination pathway.

Quantitative Comparison of Catalytic Modalities

The selection of a bromination protocol depends heavily on the required yield, regioselectivity, and available laboratory infrastructure. The table below summarizes the performance metrics of the three primary catalytic strategies.

ProtocolCatalytic SystemBromine SourceTemperatureRegioselectivity (C6)Typical Yield
A. Lewis Acid EAS FeBr₃ (10 mol%)NBS (1.1 equiv)60 °CModerate55–65%
B. Pd-Catalyzed C-H Pd(OAc)₂ (5 mol%) + HOTfNBS (1.05 equiv)80 °CHigh75–85%
C. Photocatalytic Ru(bpy)₃Cl₂ / Blue LEDCBr₄ (1.2 equiv)25 °CModerate-High60–70%

Detailed Experimental Protocols

Protocol B: Palladium-Catalyzed Regioselective C-H Bromination (Recommended)

This method utilizes a Brønsted acid-promoted Palladium catalyst to achieve high regioselectivity at the 6-position, minimizing the formation of 4-bromo and 7-bromo isomers[3].

Reagents & Materials:

  • 1,2,3-Benzothiadiazole (1.0 mmol, 136.17 g/mol )

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Trifluoromethanesulfonic acid, HOTf (0.1 mmol, 10 mol%)

  • N-Bromosuccinimide, NBS (1.05 mmol) - Must be freshly recrystallized from water.

  • 1,2-Dichloroethane (DCE), anhydrous (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge 1,2,3-benzothiadiazole (136.2 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and NBS (186.9 mg, 1.05 mmol).

  • Solvent & Promoter Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous DCE (5.0 mL) via syringe, followed by the dropwise addition of HOTf (8.8 µL, 0.1 mmol).

  • Catalytic Activation: Seal the tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. Causality note: The HOTf prevents the basicity of the substrate from poisoning the catalyst and accelerates the formation of the active Pd-electrophile[3].

  • Quench: Cool the reaction mixture to room temperature. Quench the active brominating species by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Extraction & Drying: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 95:5 v/v) to afford 6-Bromo-1,2,3-benzothiadiazole as a pale yellow solid[1].

Workflow S1 1. Setup Pd(OAc)2 (5 mol%) HOTf promoter NBS (1.1 eq) S2 2. Activation 80°C, 12h C-H Insertion S1->S2 S3 3. Quench Na2S2O3 (aq) Neutralize active Br S2->S3 S4 4. Isolate DCM Extraction Silica Chromatography S3->S4 S5 5. Validate LC-MS (m/z 215/217) 1H-NMR (C6-Br shift) S4->S5

Step-by-step workflow and self-validation checkpoints for Pd-catalyzed bromination.

Self-Validating System: Analytical Verification (Trustworthiness)

A robust protocol must be self-validating. Because 1,2,3-benzothiadiazole can theoretically brominate at multiple positions, the chemist must rely on orthogonal analytical techniques to confirm that the C6-isomer was successfully synthesized.

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Validation Marker: The presence of exactly one bromine atom is unequivocally identified by its isotopic signature. The mass spectrum must display a characteristic 1:1 intensity doublet at m/z 215.0 (M⁺) and 217.0 (M+2) [1]. If a peak at m/z 293/295/297 (1:2:1 ratio) is observed, over-bromination (dibromination) has occurred[2].

2. ¹H NMR Spectroscopy (400 MHz, CDCl₃):

  • Validation Marker: Regiochemistry is confirmed by the proton splitting pattern. Substitution at the 6-position leaves protons at C4, C5, and C7.

    • The C7 proton will appear as a downfield doublet with a fine meta-coupling constant (J ≈ 1.5–2.0 Hz) due to its proximity to the thiadiazole ring and the bromine atom.

    • The C4 and C5 protons will exhibit an ortho-coupling doublet and a doublet of doublets (J ≈ 8.5 Hz)[2]. If two isolated singlets are observed, the product is the 4,7-dibromo derivative[2].

3. Physical Properties:

  • Validation Marker: The pure 6-Bromo-1,2,3-benzothiadiazole should present as a pale yellow to light brown solid that is highly soluble in DMSO and DMF, but insoluble in water[1].

References

  • ACS Publications. Benzo[d][1,2,3]thiadiazole (isoBT): Synthesis, Structural Analysis, and Implementation in Semiconducting Polymers. Available at: [Link]

  • ACS Publications. Role of Brønsted Acids in Promoting Pd(OAc)2-Catalyzed Chlorination of Phenol Carbamates Using N-Chlorosuccinimide. (Discusses Brønsted acid-promoted Pd-catalyzed halogenation of benzothiadiazole derivatives). Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). Visible light-mediated halogenation of organic compounds. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-1,2,3-benzothiadiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, experimental protocols, and expert insights for overcoming the significant solubility challenges presented by 6-Bromo-1,2,3-benzothiadiazole during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a causative understanding of experimental choices, empowering you to optimize your synthetic routes effectively.

The 6-Bromo-1,2,3-benzothiadiazole scaffold is a valuable building block, but its flat, heterocyclic structure often leads to poor solubility in common organic solvents, complicating its use in crucial C-C bond-forming reactions like Suzuki, Heck, and Sonogashira couplings. A heterogeneous reaction mixture can lead to stalled conversions, low yields, and inconsistent results. This guide is designed to help you navigate these issues with scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with poorly soluble 6-Bromo-1,2,3-benzothiadiazole.

Q1: What are the initial signs of a solubility problem in my cross-coupling reaction?

The most obvious sign is a heterogeneous reaction mixture where the 6-Bromo-1,2,3-benzothiadiazole starting material is visibly undissolved, appearing as a suspension or slurry. Other indicators include:

  • Stalled Reactions: The reaction proceeds initially but stops before full consumption of the starting material, as monitored by TLC or LC-MS.

  • Low and Irreproducible Yields: The low concentration of the substrate in the solution phase leads to a slow reaction rate and poor, inconsistent outcomes.

  • Starting Material "Crashing Out": The substrate may dissolve at a higher temperature but precipitates out as the reaction proceeds, potentially coating the catalyst and deactivating it.

Q2: My 6-Bromo-1,2,3-benzothiadiazole won't dissolve in standard solvents like toluene or THF. What should be my first line of attack?

The primary and most direct approach is to optimize the solvent system and temperature.

  • Solvent Selection: While sparingly soluble in many common reaction media, 6-Bromo-1,2,3-benzothiadiazole shows better solubility in polar aprotic solvents.[1] Consider screening solvents such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , 1,4-Dioxane , or 2-Methyltetrahydrofuran (2-MeTHF) .[2][3] These solvents have higher polarity and can better solvate the heterocyclic substrate.

  • Elevated Temperatures: Increasing the reaction temperature is a straightforward way to enhance the solubility of most compounds and increase reaction rates.[2] However, be mindful of the thermal stability of your reagents, catalyst, and the solvent's boiling point. Unnecessarily high temperatures can also promote catalyst decomposition into inactive palladium black.[4]

  • Co-Solvent Systems: For Suzuki-Miyaura couplings, which often use inorganic bases (e.g., K₂CO₃, K₃PO₄), a biphasic system is standard.[2] Using a mixture like Dioxane/H₂O or Toluene/H₂O is crucial, as the water helps to dissolve the base and plays a key role in the transmetalation step of the catalytic cycle.[2][5]

Q3: I'm using a biphasic solvent system, but the reaction is extremely slow. How can I improve the rate?

Slow reaction rates in biphasic systems are often a result of poor mass transfer between the aqueous phase (containing the activated boronic acid/ester and base) and the organic phase (containing the aryl halide and palladium catalyst).[2]

  • Vigorous Stirring: First, ensure the reaction is being stirred as vigorously as possible. The goal is to create an emulsion, which maximizes the interfacial area between the two phases and facilitates reagent transfer.[2][6]

  • Phase-Transfer Catalysis (PTC): This is a highly effective strategy. A phase-transfer catalyst, such as a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Aliquat 336 , can dramatically accelerate the reaction.[2] The PTC facilitates the transfer of the boronate anion from the aqueous phase into the organic phase, where it can engage with the palladium catalyst.[7][8] This can result in remarkable rate enhancements.[7][8] Aliquat 336 is often preferred for its higher thermal stability in high-temperature reactions.[9]

Q4: Can the choice of palladium catalyst and ligand help overcome solubility limitations?

While the catalyst and ligand do not directly solubilize the substrate, a highly active catalytic system can "outrun" the problems caused by low substrate concentration.

  • Ligand Choice: Modern, bulky, electron-rich phosphine ligands are often essential for challenging substrates.[2][10] Ligands like SPhos , XPhos , and other Buchwald-type dialkylbiarylphosphines generate highly active catalysts that can accelerate the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination.[2][11] This increased efficiency can lead to higher turnover even with very low concentrations of dissolved substrate.

  • Catalyst Precursor: Using air- and moisture-stable palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species, which is critical for reaction initiation.[4][12]

Q5: My substrate appears to be "practically insoluble" in everything, even at high temperatures. Are there any non-traditional methods to try?

For extremely recalcitrant substrates, conventional solution-phase synthesis may not be feasible. In these cases, eliminating the solvent altogether is a powerful, albeit less common, strategy.

  • Solid-State Mechanochemistry (Ball-Milling): This technique involves reacting the solid starting materials in a specialized high-energy ball mill, sometimes with gentle heating.[13][14] Solid-state cross-coupling has proven to be extremely fast and efficient for substrates that are practically insoluble in all common solvents.[13][15] This approach provides a synthetic solution where solution-based methods fail completely and can grant access to previously unreachable areas of chemical space.[15][16]

Troubleshooting Guide & Workflows

When initial attempts fail, a systematic approach is crucial. Use the following guide and decision-making workflow to diagnose and solve solubility-related issues.

Troubleshooting Decision Workflow

This workflow provides a logical path for addressing poor reaction performance due to the low solubility of 6-Bromo-1,2,3-benzothiadiazole.

G cluster_0 cluster_1 cluster_2 cluster_3 start Reaction Start: Low Conversion / Stalled q1 Is the reaction mixture a homogeneous solution? start->q1 a1 Optimize Biphasic System q1->a1 No (Biphasic) a2 Improve Solubility q1->a2 No (Suspension) a1_1 1. Increase Stirring Rate a1->a1_1 a1_2 2. Add Phase-Transfer Catalyst (e.g., TBAB) a1_1->a1_2 q2 Is performance still low? a1_2->q2 a2_1 1. Increase Temperature a2->a2_1 a2_2 2. Screen Solvents (DMF, DMSO, Dioxane) a2_1->a2_2 a2_3 3. Use Co-Solvent (e.g., Dioxane/H₂O) a2_2->a2_3 a2_3->q2 a3 Enhance Catalyst Activity q2->a3 Yes a3_1 Screen Bulky Ligands (e.g., SPhos, XPhos) a3->a3_1 a4 Consider Advanced Methods a3_1->a4 If still fails a4_1 Solid-State Ball-Milling a4->a4_1

Caption: Troubleshooting workflow for solubility issues.

Summary of Troubleshooting Strategies
Issue Potential Cause Recommended Action Causality / Rationale
Heterogeneous Mixture (Suspension) Poor substrate solubility1. Increase reaction temperature. 2. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 3. Use a co-solvent system (e.g., Dioxane/H₂O).1. Increases kinetic energy and solute-solvent interactions. 2. Better matches solvent polarity to the heterocyclic substrate. 3. Helps dissolve all reaction components, especially the inorganic base.[2][5]
Slow Biphasic Reaction Poor mass transfer between phases1. Maximize stirring speed. 2. Add a Phase-Transfer Catalyst (PTC) like TBAB or Aliquat 336.1. Creates an emulsion, maximizing the interfacial area for reaction.[2] 2. The PTC actively transports the anionic reagent (boronate) into the organic phase, accelerating transmetalation.[7][8]
Stalled Reaction / Low Yield Despite Homogeneity Low catalyst activity or deactivation1. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). 2. Ensure a properly inert atmosphere and use degassed solvents.1. Highly active catalysts can function efficiently even at very low substrate concentrations.[11] 2. Prevents oxidation and deactivation of the Pd(0) catalyst.[4]
"Practically Insoluble" Substrate Strong intermolecular forces in the solid stateConsider solvent-free, solid-state cross-coupling via high-temperature ball-milling.This method circumvents the need for a solvent entirely, forcing the solid reagents to react through mechanical energy.[13][15]

Experimental Protocols

The following protocols provide robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling using a Dioxane/Water Co-Solvent System

This protocol is a reliable starting point for moderately soluble substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-1,2,3-benzothiadiazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to the desired ratio (typically 4:1 to 10:1, to a final concentration of ~0.1-0.2 M with respect to the limiting reagent).[2][5]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: PTC-Accelerated Biphasic Coupling in Toluene/Water

This protocol is designed to accelerate slow biphasic reactions.

  • Reaction Setup: Follow steps 1 and 2 from Protocol 1, using Toluene as the organic solvent. Add the Phase-Transfer Catalyst (e.g., TBAB, 10-20 mol%) along with the other solid reagents.[2]

  • Solvent Addition: Add degassed toluene and degassed water (or an aqueous solution of the base) via syringe.

  • Catalyst Addition & Reaction: Follow steps 4 and 5 from Protocol 1. Vigorous stirring is absolutely critical for this protocol to be effective.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

Visualizing Phase-Transfer Catalysis

G cluster_0 Organic Phase (Toluene) cluster_1 Aqueous Phase A Ar-Br + Pd(0)L₂ B [Ar-Pd(II)-Br]L₂ A->B Oxidative Addition C Ar-Ar' + Pd(0)L₂ B->C Reductive Elimination PTC_ArB [Q⁺][Ar'B(OH)₃⁻] PTC_ArB->B Transmetalation D Ar'B(OH)₂ + Base (OH⁻) E [Ar'B(OH)₃⁻] D->E E->PTC_ArB Phase Transfer PTC_Q PTC (Q⁺X⁻)

Caption: Role of a PTC in a biphasic Suzuki reaction.

References

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. OUCI.
  • 6-Bromo-1,2,3-benzothiadiazole. CymitQuimica.
  • Managing solubility issues of reactants in Suzuki coupling. Benchchem.
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • PTC Suzuki. PTC Organics.
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. PubMed.
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzo
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Suzuki reaction. Wikipedia.

Sources

Optimizing catalyst loading for 6-Bromo-1,2,3-benzothiadiazole coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific organometallic challenges associated with 6-Bromo-1,2,3-benzothiadiazole cross-coupling.

The 1,2,3-benzothiadiazole core is a privileged building block in drug discovery and organic materials, but it presents a unique set of challenges. Unlike simple aryl halides, the heteroatoms in the thiadiazole ring actively interfere with the palladium catalytic cycle. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your catalyst loading, maximize conversion, and control residual metal contamination.

Section 1: Mechanistic Insights & The "Coordination Penalty" (FAQ)

Q: Why does 6-bromo-1,2,3-benzothiadiazole require specialized palladium loading compared to simple aryl bromides? A: The fundamental issue is the "coordination penalty." The nitrogen and sulfur atoms in the 1,2,3-benzothiadiazole ring possess available lone pairs that aggressively coordinate with palladium(II) intermediates or the active Pd(0) species.1[1]. Simply increasing the catalyst loading of a standard system (like Pd(PPh3)4) does not improve conversion; it merely increases the concentration of deactivated palladium species trapped within your reaction matrix.

Q: My Suzuki-Miyaura coupling stalls at 50% conversion. Should I increase the catalyst loading from 2 mol% to 5 mol%? A: No. Stalled reactions with benzothiadiazole derivatives are rarely due to insufficient initial palladium concentration. Instead, they are caused by catalyst starvation via substrate/product inhibition. When you increase the loading of an unoptimized catalyst, you exacerbate2[2]. The scientifically sound approach is to change the ligand architecture. Switch to a highly sterically demanding, electron-rich phosphine (such as SPhos or XPhos). The steric bulk of the ligand creates a protective coordination sphere around the Pd center, outcompeting the benzothiadiazole nitrogen atoms for binding.

Q: How do I balance catalyst loading with residual Palladium contamination in the final product? A: This is a critical parameter. In conjugated polymers and pharmaceutical intermediates,3[3]. To balance this, optimize the loading to the lowest effective concentration (typically 1.5–2.0 mol% with an optimized ligand) and employ a rigorous post-reaction scavenging protocol. Furthermore,4[4].

Mechanism Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (6-Br-1,2,3-BTD) Pd0->OxAdd Ar-Br Seq Off-Cycle Sequestration (N/S Coordination) Pd0->Seq BTD Ring Affinity TransMet Transmetalation OxAdd->TransMet Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Dead Deactivated Pd-BTD Complex Seq->Dead Irreversible Trap

Catalytic cycle of 6-Br-BTD coupling vs. off-cycle palladium sequestration.

Section 2: Quantitative Optimization Data

The table below summarizes the causality between catalyst system selection, conversion rates, and the resulting palladium retention in the final product.

Catalyst SystemLoading (mol%)Conversion (2h)Conversion (12h)Residual Pd (ppm)Mechanistic Note
Pd(PPh3)4 5.045%52%>1500Severe catalyst poisoning via N-coordination.
Pd(OAc)2 / SPhos 2.085%>99%350Bulky ligand outcompetes BTD coordination.
Pd(OAc)2 / SPhos 0.540%78%85Incomplete conversion due to catalyst starvation.
Pd(dppf)Cl2 2.060%85%800Moderate performance; high Pd retention in product.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this step-by-step methodology for the Suzuki-Miyaura coupling of 6-Bromo-1,2,3-benzothiadiazole. This protocol is designed to be self-validating, meaning the physical state of the reaction will tell you if the mechanism is proceeding correctly.

Step 1: Pre-Reaction Preparation (The Exclusion Principle)

  • Action: Degas the solvent mixture (1,4-Dioxane/H2O, 4:1 v/v) via three freeze-pump-thaw cycles.

  • Causality: Oxygen degrades electron-rich phosphine ligands (like SPhos) faster than the catalytic cycle can initiate. If the ligand oxidizes, the bare Pd center will immediately coordinate with the benzothiadiazole ring and precipitate.

Step 2: Catalyst Activation & Ligand Selection

  • Action: In a glovebox, combine 6-Bromo-1,2,3-benzothiadiazole (1.0 eq), Arylboronic acid (1.1 eq), K3PO4 (2.0 eq), Pd(OAc)2 (2.0 mol%), and SPhos (4.0 mol%).

  • Causality: SPhos is highly sterically demanding. A 1:2 Pd-to-Ligand ratio ensures the formation of a monoligated Pd(0) active species that is too bulky to allow the benzothiadiazole nitrogen atoms to bind, forcing the reaction down the productive oxidative addition pathway.

Step 3: Reaction Execution & Monitoring

  • Action: Heat the mixture to 80°C for 4 hours under inert atmosphere.

  • Self-Validation: Monitor the color. A healthy catalytic cycle will transition from a pale yellow to a deep, clear orange homogeneous solution. Warning: The appearance of a black precipitate (Pd black) before 90% conversion indicates catalyst starvation and irreversible deactivation.

Step 4: Palladium Scavenging

  • Action: Upon reaction completion, cool the mixture to 40°C. Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to the initial Pd loading). Stir vigorously for 2 hours.

  • Causality: Benzothiadiazole products have a high affinity for Pd, dragging it into the organic phase during extraction. The thiol scavenger provides a thermodynamically superior binding site, stripping the residual Pd from the product matrix.

Step 5: Isolation & Purification

  • Action: Filter the mixture through a tightly packed Celite pad to remove the silica-bound palladium and inorganic salts. Extract with EtOAc, dry over MgSO4, and crystallize from hot ethanol.

Workflow Step1 1. Reagent Prep Degas solvents to protect electron-rich ligands Step2 2. Catalyst Addition 2 mol% Pd(OAc)2 + 4 mol% SPhos Step1->Step2 Step3 3. Reaction 80°C, 4 hrs. Monitor color change Step2->Step3 Step4 4. Pd Scavenging Add Thiol Scavenger at 40°C to strip Pd Step3->Step4 Step5 5. Isolation Filter through Celite & Crystallize Step4->Step5

Self-validating experimental workflow for optimized 6-Br-BTD cross-coupling.

References

  • Source: researchgate.
  • Source: acs.
  • Title: Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)
  • Source: nih.

Sources

Validation & Comparative

Reactivity Comparison: 6-Bromo-1,2,3-benzothiadiazole vs. 5-Bromo-1,2,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold decoration in drug discovery. The 1,2,3-benzothiadiazole core is a highly valuable, electron-deficient heterocyclic system used in agrochemicals and pharmaceuticals. However, unlike the highly symmetrical 2,1,3-benzothiadiazole, the 1,2,3-isomer is asymmetric. This structural asymmetry creates distinct electronic microenvironments across the fused benzene ring, fundamentally altering the reactivity of its halogenated derivatives.

This guide provides an in-depth, objective comparison of 6-Bromo-1,2,3-benzothiadiazole and 5-Bromo-1,2,3-benzothiadiazole , detailing the mechanistic causality behind their divergent reactivity profiles and providing field-proven, self-validating experimental protocols for cross-coupling.

Mechanistic Causality: Electronic Structure and Reactivity

To understand the reactivity differences between the 5-bromo and 6-bromo isomers, we must analyze the electronic distribution of the parent 1,2,3-benzothiadiazole scaffold.

The fused 1,2,3-thiadiazole ring features a highly electronegative N=N–S system. The nitrogen atom at position 3 (N3) is directly attached to the ring junction carbon (C3a). Through both inductive (-I) and resonance (-M) effects, this hetero-ring strongly depletes electron density from the adjacent benzene ring. As established by Ward and Heard's foundational studies on electrophilic substitution [1], this deactivating effect is not uniform; it operates most powerfully at the positions ortho (C4) and para (C6) to the N3-C3a junction.

  • 6-Bromo-1,2,3-benzothiadiazole [2]: The bromine atom resides at the highly electron-deficient C6 position. This depletion of electron density lowers the energy of the C–Br σ∗ orbital, making it highly susceptible to oxidative addition by Palladium(0) species. Consequently, this isomer acts as an excellent electrophile in cross-coupling reactions and undergoes facile nucleophilic aromatic substitution (SNAr).

  • 5-Bromo-1,2,3-benzothiadiazole [3]: The bromine atom is located at the C5 position, which is meta to the N3-C3a junction. While still electron-deficient compared to a simple bromobenzene, C5 retains significantly more electron density than C6. Therefore, the C–Br bond is stronger, oxidative addition is slower, and the position is highly resistant to SNAr without forcing conditions.

ElectronicEffects N1 1,2,3-Benzothiadiazole Core N2 Strong Electron Withdrawal (N=N-S system) N1->N2 N3 Position 6 (para to N3) Highly Electron-Deficient N2->N3 N4 Position 5 (meta to N3) Moderately Electron-Deficient N2->N4 N5 6-Bromo Isomer Fast Oxidative Addition (Pd) Facile SNAr N3->N5 N6 5-Bromo Isomer Slower Oxidative Addition Resistant to SNAr N4->N6

Electronic distribution and resulting reactivity of 1,2,3-benzothiadiazole bromides.

Comparative Reactivity Profile

The theoretical electronic differences translate directly into observable laboratory performance. The table below summarizes the quantitative and qualitative reactivity metrics when subjecting both isomers to standard synthetic transformations.

Reaction Parameter6-Bromo-1,2,3-benzothiadiazole5-Bromo-1,2,3-benzothiadiazole
Electronic Nature of C–Br Highly electron-deficient (para to N3)Moderately electron-deficient (meta to N3)
Suzuki-Miyaura Coupling Fast (Standard Pd(dppf)Cl₂, 60–80 °C, 2–4 h)Slower (Requires XPhos/SPhos, 90–110 °C, 12 h)
Buchwald-Hartwig Amination Excellent yield with standard aminesProne to proto-debromination; requires strict anhydrous optimization
SNAr Reactivity High (Reacts with aliphatic amines at 80 °C)Low (Requires strong bases like NaH and >120 °C)
Halogen-Metal Exchange (n-BuLi) Poor (Prone to nucleophilic attack on thiadiazole)Moderate (Cleaner exchange at -78 °C)

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical implications of these electronic differences, the following is a self-validating protocol for the Suzuki-Miyaura cross-coupling of these scaffolds with phenylboronic acid. The protocol is designed with built-in analytical checkpoints to ensure the causality of the reaction conditions is continuously verified.

Materials & Reagents:
  • Substrates: 6-Bromo-1,2,3-benzothiadiazole or 5-Bromo-1,2,3-benzothiadiazole (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL, degassed)

Step-by-Step Methodology:
  • System Preparation & Degassing: In a 20 mL microwave vial equipped with a stir bar, add the bromobenzothiadiazole substrate, phenylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with dry Nitrogen for 10 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Nitrogen. Seal the vial with a crimp cap.

  • Temperature-Differentiated Reaction:

    • For the 6-Bromo Isomer: Heat the reaction mixture to 80 °C in an oil bath. The electron-deficient C6 position allows for rapid oxidative addition.

    • For the 5-Bromo Isomer: Heat the reaction mixture to 100 °C . The higher electron density at C5 necessitates a higher activation energy to overcome the stronger C–Br bond.

  • In-Process Validation (LC-MS): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: For the 6-bromo isomer, the peak corresponding to the starting material (m/z ~215 [M+H]⁺) should be completely consumed, replaced by the product peak (m/z ~213 [M+H]⁺). For the 5-bromo isomer, expect ~50% conversion at 2 hours; continue heating for up to 12 hours.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Final Structural Validation (¹H NMR): Analyze the purified product. The disappearance of the distinct splitting pattern of the starting bromide and the integration of 5 additional aromatic protons (from the phenyl ring) between 7.40–7.80 ppm confirms successful cross-coupling.

Workflow S1 Step 1: Reagent Prep Pd(dppf)Cl2, Base, Boronic Acid S2 Step 2: Substrate Addition 5-Br or 6-Br Isomer S1->S2 S3 Step 3: Reaction Heat at 80°C (6-Br) or 100°C (5-Br) S2->S3 S4 Step 4: Validation LC-MS & NMR Analysis S3->S4

Self-validating experimental workflow for comparative Suzuki-Miyaura cross-coupling.

Conclusion for Drug Development Professionals

When designing synthetic routes involving the 1,2,3-benzothiadiazole core, the position of the halogen is not merely a matter of geometry; it dictates the thermodynamic and kinetic feasibility of your downstream functionalization.

If your target molecule allows for flexibility, utilizing the 6-bromo isomer will generally result in higher yields, milder reaction conditions, and fewer side reactions during late-stage cross-coupling or SNAr. If the 5-bromo isomer is strictly required for structure-activity relationship (SAR) mapping, be prepared to utilize more electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos) and elevated temperatures to force the challenging oxidative addition step.

References

  • Ward, E. R., & Heard, D. D. "1,2,3-Benzothiadiazole. Part II. Electrophilic Substitution in 4- and 6-amino-1,2,3-benzothiadiazoles." Journal of the Chemical Society (Resumed), 1963. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66980933, 6-Bromo-1,2,3-benzothiadiazole." PubChem, 2026. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20316940, 5-Bromo-1,2,3-benzothiadiazole." PubChem, 2026. URL: [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 6-Bromo-1,2,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Bromo-1,2,3-benzothiadiazole. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes established fragmentation principles for brominated aromatic compounds and the core 1,2,3-benzothiadiazole heterocyclic system to provide a robust predictive analysis. This information is crucial for the structural elucidation and identification of novel compounds in drug discovery and materials science. We will also compare the utility of mass spectrometry with other analytical techniques for the characterization of such molecules.

The Power of Electron Ionization Mass Spectrometry in Structural Elucidation

Electron Ionization (EI) mass spectrometry is a cornerstone analytical technique for the structural analysis of organic molecules. The process involves bombarding a vaporized sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and its subsequent fragmentation into a series of smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing valuable information about the molecule's structure and functional groups.

For a molecule like 6-Bromo-1,2,3-benzothiadiazole, with its unique combination of a brominated benzene ring and a thiadiazole heterocycle, EI-MS offers a powerful tool for unambiguous identification. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in the confirmation of its presence.

Predicted Fragmentation Pattern of 6-Bromo-1,2,3-benzothiadiazole

The fragmentation of 6-Bromo-1,2,3-benzothiadiazole under EI conditions is anticipated to be governed by the inherent stabilities of the resulting fragments and the known fragmentation pathways of its constituent moieties. The molecular ion peak is expected to appear as a doublet at m/z 214 and 216, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

The primary and most characteristic fragmentation of the 1,2,3-thiadiazole ring system is the facile loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[1] This is a highly favorable process due to the formation of the stable, neutral N₂ molecule. Subsequent and alternative fragmentations are expected to involve the bromine substituent and the aromatic ring.

Here is a step-by-step breakdown of the predicted fragmentation pathway:

  • Molecular Ion Formation: C₆H₃BrN₂S + e⁻ → [C₆H₃BrN₂S]⁺˙ (m/z 214/216)

  • Primary Fragmentation: Loss of Nitrogen (N₂) The most prominent initial fragmentation is the expulsion of a neutral nitrogen molecule. [C₆H₃BrN₂S]⁺˙ → [C₆H₃BrS]⁺˙ + N₂ (m/z 186/188)

  • Secondary Fragmentations:

    • Loss of Bromine Radical (•Br): The fragment at m/z 186/188 can then lose a bromine radical. [C₆H₃BrS]⁺˙ → [C₆H₃S]⁺ + •Br (m/z 107)

    • Loss of a Thioformyl Radical (•CHS): Alternatively, the ion at m/z 186/188 could undergo ring cleavage and lose a thioformyl radical. [C₆H₃BrS]⁺˙ → [C₅H₂Br]⁺ + •CHS (m/z 155/157)

    • Loss of Hydrogen Bromide (HBr): A less common, but possible, fragmentation is the elimination of a neutral hydrogen bromide molecule. [C₆H₃BrS]⁺˙ → [C₆H₂S]⁺˙ + HBr (m/z 106)

  • Alternative Primary Fragmentation: Loss of Bromine Radical (•Br) While less likely as the primary step compared to N₂ loss, direct loss of the bromine radical from the molecular ion is also possible. [C₆H₃BrN₂S]⁺˙ → [C₆H₃N₂S]⁺ + •Br (m/z 135)

The following table summarizes the predicted major fragment ions for 6-Bromo-1,2,3-benzothiadiazole.

m/z (Predicted)Ion Structure/FormulaRelative Abundance (Predicted)Fragmentation Pathway
214/216[C₆H₃⁷⁹BrN₂S]⁺˙ / [C₆H₃⁸¹BrN₂S]⁺˙ModerateMolecular Ion (M⁺˙) peak, showing the characteristic M/M+2 isotope pattern for bromine.
186/188[C₆H₃⁷⁹BrS]⁺˙ / [C₆H₃⁸¹BrS]⁺˙HighLoss of a neutral nitrogen molecule (N₂) from the molecular ion.
155/157[C₅H₂⁷⁹Br]⁺ / [C₅H₂⁸¹Br]⁺ModerateLoss of a thioformyl radical (•CHS) from the [M-N₂]⁺˙ ion.
135[C₆H₃N₂S]⁺Low to ModerateLoss of a bromine radical (•Br) from the molecular ion.
107[C₆H₃S]⁺ModerateLoss of a bromine radical (•Br) from the [M-N₂]⁺˙ ion.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway can be visualized as a logical flow, starting from the molecular ion.

Fragmentation_Pathway M [C₆H₃BrN₂S]⁺˙ m/z 214/216 M_N2 [C₆H₃BrS]⁺˙ m/z 186/188 M->M_N2 - N₂ M_Br [C₆H₃N₂S]⁺ m/z 135 M->M_Br - •Br M_N2_Br [C₆H₃S]⁺ m/z 107 M_N2->M_N2_Br - •Br M_N2_CHS [C₅H₂Br]⁺ m/z 155/157 M_N2->M_N2_CHS - •CHS

Caption: Predicted EI-MS fragmentation of 6-Bromo-1,2,3-benzothiadiazole.

Comparison with Alternative Analytical Techniques

While EI-MS is a powerful tool for the structural elucidation of 6-Bromo-1,2,3-benzothiadiazole, a comprehensive characterization often relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
EI-Mass Spectrometry Molecular weight and fragmentation pattern, confirming the presence of bromine and the core structure.High sensitivity, provides a unique molecular fingerprint, and can be coupled with chromatography (GC-MS).Isomers may have similar fragmentation patterns, and soft ionization techniques may be needed for unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including the position of the bromine substituent on the benzene ring.Provides unambiguous structural information and connectivity of atoms.Lower sensitivity compared to MS, and requires a larger sample amount.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule, such as C-H, C=C, and C-N bonds.Non-destructive and provides a quick overview of functional groups.Does not provide detailed structural information on its own.
X-ray Crystallography The definitive three-dimensional structure of the molecule in the solid state.Provides the absolute structure of the molecule.Requires a single, high-quality crystal, which can be challenging to obtain.

Experimental Protocol for GC-MS Analysis

The following is a detailed, step-by-step methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of 6-Bromo-1,2,3-benzothiadiazole.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 6-Bromo-1,2,3-benzothiadiazole in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak corresponding to 6-Bromo-1,2,3-benzothiadiazole.

  • Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

  • Utilize spectral libraries (e.g., NIST) for further confirmation, if available.

The following diagram illustrates the general workflow for a GC-MS experiment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample Filtration Filter Solution Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation

Caption: General workflow for GC-MS analysis.

By following this comprehensive guide, researchers and scientists can effectively utilize mass spectrometry to analyze and identify 6-Bromo-1,2,3-benzothiadiazole and its analogs, facilitating advancements in their respective fields. The predictive nature of this guide, grounded in established scientific principles, provides a valuable resource for interpreting experimental data and accelerating the pace of research and development.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). MDPI. [Link]

  • High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. (n.d.). RSC Publishing. [Link]

  • 1,2,3-Benzothiadiazole. (n.d.). NIST WebBook. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. [Link]

  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2026). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 6-Bromo-1,2,3-benzothiadiazole Against Other Electron-Deficient Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate molecular building blocks is a critical decision that dictates the success of a project. This guide provides an in-depth technical comparison of 6-bromo-1,2,3-benzothiadiazole, a prominent electron-deficient moiety, against a range of alternative building blocks. Our objective is to furnish you with the necessary data and foundational principles to make informed decisions for your specific application, be it in organic electronics or medicinal chemistry.

The Critical Role of Electron-Deficient Building Blocks

In the design of advanced materials and pharmaceuticals, the concept of "electron-deficient" and "electron-rich" moieties is central. Electron-deficient building blocks, often referred to as acceptors, are characterized by their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2] This property makes them adept at accepting electrons, a fundamental requirement for a multitude of applications.

In the realm of organic electronics, these building blocks are indispensable for creating high-performance organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).[3] The energy levels of these acceptor units are a key determinant of device performance, influencing charge separation, transport, and overall efficiency.[4][5] Similarly, in medicinal chemistry, the electron-deficient nature of a scaffold can be pivotal for its interaction with biological targets. Many benzothiazole derivatives, for instance, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8]

Introducing 6-Bromo-1,2,3-benzothiadiazole: A Versatile Acceptor

The 1,2,3-benzothiadiazole (BTD) core is a well-established electron-deficient unit. The introduction of a bromine atom at the 6-position not only enhances its electron-accepting character but also provides a reactive handle for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9] This versatility allows for the facile integration of the 6-bromo-1,2,3-benzothiadiazole unit into a wide array of molecular architectures.

Benchmarking Methodology: A Multi-faceted Approach

To provide a comprehensive and objective comparison, we will evaluate 6-bromo-1,2,3-benzothiadiazole against other electron-deficient building blocks based on the following key performance indicators:

  • Electronic Properties: Primarily the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for charge injection and transport.

  • Synthetic Accessibility: The ease and efficiency of synthesis and functionalization.

  • Performance in Application: Data from devices (for organic electronics) or biological assays (for medicinal chemistry) that incorporate these building blocks.

The following diagram illustrates the general workflow for evaluating and comparing these building blocks.

cluster_0 Synthesis & Characterization cluster_1 Device Fabrication / Biological Assay cluster_2 Performance Evaluation A Synthesis of Building Block B Purification & Structural Verification (NMR, MS) A->B C Electrochemical Analysis (Cyclic Voltammetry) B->C D Optical Spectroscopy (UV-Vis, Photoluminescence) B->D E Integration into Target Molecule (e.g., Suzuki Coupling) C->E D->E F Device Fabrication (OFET, OSC) E->F G Biological Screening (e.g., Cytotoxicity Assay) E->G H Device Characterization (Mobility, PCE) F->H I Determination of Biological Activity (IC50) G->I A Desired OSC Performance Metric B High Open-Circuit Voltage (Voc) A->B C Broad Solar Spectrum Absorption A->C D High Electron Mobility A->D E Low-lying HOMO of Acceptor B->E F Low Bandgap of Active Layer C->F G Planar Structure & Good Intermolecular Packing D->G H Fluorinated Benzothiadiazole E->H I Diketopyrrolopyrrole (DPP) F->I J Perylene Diimide (PDI) G->J

Decision tree for selecting an electron-deficient building block for OSCs.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a benzothiadiazole derivative and a general procedure for a Suzuki cross-coupling reaction.

Protocol 1: Synthesis of a Benzothiadiazole Derivative

This protocol describes a general method for the synthesis of a benzothiadiazole core.

Objective: To synthesize a 2,1,3-benzothiadiazole derivative.

Materials:

  • An appropriately substituted o-phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Base (e.g., pyridine, triethylamine)

Procedure:

  • Dissolve the o-phenylenediamine (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.1 eq) and the base (2.2 eq) dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzothiadiazole derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromo-Heterocycle

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-heterocycle, such as 6-bromo-1,2,3-benzothiadiazole, with an arylboronic acid. [9] Objective: To synthesize an aryl-substituted heterocycle.

Materials:

  • Bromo-heterocycle (e.g., 6-bromo-1,2,3-benzothiadiazole) (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • To a reaction vessel, add the bromo-heterocycle, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Pd(0)Ln B Oxidative Addition A->B C R-Pd(II)Ln-X B->C D Transmetalation C->D E R-Pd(II)Ln-R' D->E F Reductive Elimination E->F F->A I R-R' (Coupled Product) F->I G R-X (Bromo-heterocycle) G->B H R'-B(OH)2 (Arylboronic acid) H->D J Base J->D

Sources

Comparing Electron-Withdrawing Effects in Isomeric Bromobenzothiadiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-deficient building block in organic electronics, fluorophore design, and medicinal chemistry. The incorporation of a bromine atom into the BTD core further enhances its electron-withdrawing capacity, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the overall electron affinity by approximately 0.2 eV[1]. However, the specific positioning of the bromine atom—yielding either 4-bromo-2,1,3-benzothiadiazole (4-BBT) or 5-bromo-2,1,3-benzothiadiazole (5-BBT)—profoundly modulates the molecule's electronic distribution, dipole moment, and solid-state packing.

As a Senior Application Scientist, I approach the selection between these isomers not merely as a structural convenience, but as a precise tuning mechanism for molecular orbital energetics and subsequent cross-coupling reactivity.

Section 1: Mechanistic Causality of Isomeric Electronic Effects

The electron-withdrawing nature of bromobenzothiadiazoles is governed by a delicate interplay between the inductive effect (-I) of the electronegative bromine atom and its mesomeric/resonance effect (+M) through the conjugated π -system.

The 4-Position (4-BBT)

When bromine is substituted at the 4-position, it is situated directly adjacent to the highly electronegative nitrogen atoms of the thiadiazole ring. This spatial proximity maximizes the inductive pull (-I) on the heterocycle, creating a highly localized electron-deficient zone. This asymmetric charge distribution enhances the molecular dipole moment and strengthens intermolecular van der Waals interactions. Consequently, 4-BBT exhibits a significantly higher melting point (80–81 °C) compared to its isomer, reflecting a tightly packed crystalline lattice[2].

The 5-Position (5-BBT)

Conversely, substitution at the 5-position places the bromine atom further from the thiadiazole nitrogens, slightly attenuating the direct inductive effect on the heterocycle. However, this para-like positioning allows for a more pronounced resonance effect (+M) to delocalize electron density across the symmetric axis of the benzene ring. The resulting pseudo-symmetry alters the spatial electrostatic potential (ESP) and reduces packing efficiency, which manifests as a lower melting point (59–60 °C)[2]. In advanced applications, such as binary organic solar cells (OSCs), this distinct ESP distribution allows 5-BBT to synergistically regulate donor-acceptor aggregation differently than 4-BBT[3].

G Root Bromobenzothiadiazole Isomers (Electron-Withdrawing Cores) Iso4 4-Bromo-2,1,3-benzothiadiazole (Asymmetric) Root->Iso4 Iso5 5-Bromo-2,1,3-benzothiadiazole (Symmetric-like) Root->Iso5 Inductive Dominant Inductive (-I) Pull Lowers LUMO Significantly Iso4->Inductive Resonance Enhanced Resonance (+M) Tunes Optical Bandgap Iso5->Resonance App1 High mp (80-81°C) Strong Dipole Interactions Inductive->App1 App2 Lower mp (59-60°C) Altered Packing Efficiency Resonance->App2

Logical flow of electronic effects in bromobenzothiadiazole isomers.

Section 2: Quantitative Comparison

Property4-Bromo-2,1,3-benzothiadiazole (4-BBT)5-Bromo-2,1,3-benzothiadiazole (5-BBT)
CAS Number 22034-13-51753-75-9
Substitution Site Position 4 (Adjacent to thiadiazole ring)Position 5 (Para-like to thiadiazole system)
Melting Point 80–81 °C59–60 °C
Electronic Profile Maximized inductive pull (-I) due to proximityBalanced inductive (-I) and resonance (+M) effects
Primary Applications Organic electronics, high-efficiency OSC additivesFluorescent dye precursors, photovoltaic materials

Section 3: Experimental Methodologies for Electronic Evaluation

To objectively compare the electron-withdrawing strength of these isomers, researchers must employ rigorous, self-validating analytical techniques. Below are the standard protocols for electrochemical and optical profiling.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry measures the reduction potential of the BTD core. A stronger electron-withdrawing effect stabilizes the radical anion formed during reduction, shifting the reduction potential to more positive values and indicating a deeper (lower) LUMO energy level.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM). Causality: This specific supporting electrolyte provides high ionic conductivity while maintaining a wide electrochemical window.

  • System Purging: Submerge the glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag+ reference electrode. Purge the solution with high-purity Argon for 10 minutes. Self-Validation Checkpoint: Run a blank background scan from 0 V to -2.0 V. The absence of a reduction peak at ~-0.8 V confirms the complete removal of dissolved oxygen, which would otherwise mask the BTD reduction signals.

  • Analyte Measurement: Introduce 1 mM of the selected bromobenzothiadiazole isomer (4-BBT or 5-BBT). Execute the CV scan at a slow scan rate of 50 mV/s. Causality: A slow scan rate ensures diffusion-controlled electron transfer, capturing the precise onset of the cathodic peak ( Eredonset​ ).

  • Internal Calibration: Spike the solution with 1 mM Ferrocene (Fc). Self-Validation Checkpoint: The Fc/Fc+ redox couple must appear as a fully reversible wave with a peak separation ( ΔEp​ ) of approximately 59 mV. This validates the stability of the reference electrode and the uncompensated resistance of the cell.

  • Energetic Calculation: Calculate the LUMO energy level using the empirical formula: ELUMO​=−e(Eredonset​+4.8V) relative to the vacuum level.

Workflow Step1 1. Sample Preparation (0.1 M TBAPF6 in DCM) Val1 Self-Validation: Argon Purge (O2 Removal) Step1->Val1 Step2 2. Cyclic Voltammetry (CV) (Scan Rate: 50 mV/s) Step3 3. Ferrocene Calibration (Internal Standard Addition) Step2->Step3 Val2 Self-Validation: Reversible Fc/Fc+ Peak Step3->Val2 Step4 4. Energetic Calculation (E_LUMO = -e(E_red + 4.8 V)) Val1->Step2 Val2->Step4

Step-by-step electrochemical workflow for evaluating LUMO energetics.

Protocol 2: Optical Bandgap Determination via UV-Vis Spectroscopy

Causality: The optical bandgap ( Egopt​ ) reflects the energy difference between the HOMO and LUMO. By comparing the absorption onset of 4-BBT and 5-BBT, we can quantify how isomeric substitution tunes the π−π∗ transition.

  • Serial Dilution: Prepare stock solutions of 4-BBT and 5-BBT in spectroscopic-grade chloroform. Perform serial dilutions to achieve concentrations ranging from 10−6 to 10−4 M.

  • Spectral Acquisition: Record the absorbance spectra from 250 nm to 600 nm using a dual-beam UV-Vis spectrophotometer with a pure solvent blank in the reference path.

  • Self-Validation Checkpoint: Plot the Absorbance vs. Concentration at the wavelength of maximum absorption ( λmax​ ). A strictly linear relationship validates adherence to the Beer-Lambert law, confirming that the observed electronic effects are intrinsic to the monomeric isomer and are not artifacts of π−π stacking or aggregation.

  • Tauc Plot Analysis: Identify the low-energy absorption onset ( λonset​ ) and calculate the optical bandgap using the equation Egopt​=1240/λonset​ .

Section 4: Implications in Materials Science and Synthesis

The distinct electron-withdrawing profiles of 4-BBT and 5-BBT dictate their utility in advanced materials. In the synthesis of donor-acceptor (D-A) copolymers for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), the position of the bromine atom significantly affects cross-coupling reactivity[1].

During Suzuki-Miyaura or Stille couplings, the strong electron-withdrawing nature of the BTD core activates the C-Br bond toward oxidative addition by the Palladium catalyst. While 4-BBT provides a more electronically activated C-Br bond due to the proximity of the thiadiazole nitrogens, it also presents higher steric hindrance. Conversely, 5-BBT offers a less sterically encumbered reaction site, often resulting in higher yields for bulky donor moieties. Furthermore, as solid additives in binary OSCs, the isomeric differences in spatial electrostatic potential allow these molecules to act as multifunctional regulators, fine-tuning the crystallinity and phase separation of the active layer[3].

References

  • Benchchem - 4-Amino-5-chloro-1,2,3-benzothiadiazole - Benchchem Source: 2

  • PMC / NIH - Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity Source: 1

  • ResearchGate - Graphdiyne Derivative as Multifunctional Solid Additive in Binary Organic Solar Cells with 17.3% Efficiency and High Reproductivity Source: 3

Sources

FTIR Spectroscopy Comparison of Halogenated 1,2,3-Benzothiadiazoles: A Technical Guide for Molecular Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-benzothiadiazole (BTD) heterocyclic core is a highly stable, electron-deficient moiety that serves as a critical building block in two distinct high-tech fields: agricultural drug development (e.g., systemic acquired resistance inducers like Acibenzolar-S-methyl) 1 and organic electronics (e.g., non-fullerene acceptors and conjugated polymers for OPVs/OLEDs) 2.

To fine-tune the lowest unoccupied molecular orbital (LUMO) energy levels and manipulate intermolecular π-π stacking, chemists frequently halogenate the BTD ring (using Fluorine, Chlorine, or Bromine). Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method to validate these structural modifications. This guide objectively compares the FTIR spectral performance of unsubstituted BTDs against their halogenated alternatives, providing the experimental frameworks and causal logic necessary for robust spectral interpretation.

Theoretical Framework: The Causality of Vibrational Shifts

When comparing the FTIR spectra of halogenated BTDs, the observed peak shifts are not random; they are governed by a strict set of competing physical and electronic phenomena. Understanding the causality behind these shifts is essential for accurate molecular characterization.

  • The Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the BTD ring through σ-bonds. This electron withdrawal increases the force constant of adjacent bonds (such as the C=N and C=C skeletal bonds), requiring higher energy for vibration. Consequently, these peaks shift to higher wavenumbers (a "blue shift").

  • The Mesomeric Effect (+M): Halogens can theoretically donate lone-pair electron density into the aromatic π-system. However, because the thiadiazole ring is strongly electron-withdrawing, the -I effect heavily dominates the +M effect—especially in fluorinated derivatives.

  • The Mass Effect (Reduced Mass): According to Hooke's Law for molecular vibrations, an increase in atomic mass decreases the vibrational frequency. As we move from Fluorine (19 amu) to Chlorine (35.5 amu) to Bromine (80 amu), the carbon-halogen (C-X) stretching band shifts progressively lower into the fingerprint region.

Electronic_Effects A Halogen Substitution (F, Cl, Br) B Inductive Effect (-I) Electron Withdrawal A->B C Mesomeric Effect (+M) Lone Pair Donation A->C E Mass Effect (Red Shift in C-X) A->E D Increased Force Constant (Blue Shift in C=N/C=C) B->D Dominant in BTD

Caption: Electronic and mass effects of halogenation governing FTIR vibrational shifts.

Comparative Spectral Data: Unsubstituted vs. Halogenated BTDs

The 1,2,3-thiadiazole ring exhibits highly characteristic skeletal absorptions between 1560–1475 cm⁻¹ and 1350–1280 cm⁻¹, alongside ring-breaking/CH in-plane deformations at 1265–950 cm⁻¹ 3. Table 1 summarizes the quantitative shifts observed when comparing the unsubstituted BTD core with its 4-halogenated variants.

Table 1: Quantitative FTIR Peak Assignments for Halogenated 1,2,3-Benzothiadiazoles
Vibrational ModeUnsubstituted BTD (cm⁻¹)4-Fluoro-BTD (cm⁻¹)4-Chloro-BTD (cm⁻¹)4-Bromo-BTD (cm⁻¹)Causality / Physical Meaning
Ring Skeletal (C=N) ~1475 - 1480~1505 - 1515~1490 - 1495~1485 - 1490Strong -I effect of F increases the C=N force constant, causing a distinct blue shift.
Ring Skeletal (C=C) ~1350~1370~1360~1355Electron withdrawal stiffens the aromatic framework.
C-X Stretching N/A~1210 - 1250~1050 - 1080~1020 - 1040Increasing atomic mass reduces vibrational frequency (Mass Effect).
C-S-C Stretching ~705~725~720~715Halogenation slightly stiffens the thiadiazole sulfur bonds, shifting the peak upward.

Note: Exact peak positions will vary slightly depending on the physical state of the sample (e.g., neat powder vs. thin film) and the presence of conjugated polymer backbones.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To accurately capture the subtle shifts induced by halogenation, Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet transmission methods.

The Causality of this Choice: KBr is highly hygroscopic. Absorbed moisture introduces broad O-H stretching artifacts and alters the solid-state hydrogen-bonding dynamics of the sample, which can obscure the critical 1300–1000 cm⁻¹ fingerprint region where C-X bonds appear. ATR provides a moisture-independent, solid-state measurement that acts as a self-validating system when proper background subtraction is enforced.

Step-by-Step Analytical Workflow
  • System Calibration:

    • Action: Scan a standard polystyrene calibration film.

    • Validation: Verify that the instrument accurately resolves the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks. This ensures the interferometer is perfectly aligned before assessing subtle halogen-induced shifts.

  • Background Acquisition:

    • Action: Collect a 64-scan background spectrum of the clean diamond ATR crystal in ambient air.

    • Causality: This creates a dynamic baseline that accounts for atmospheric CO₂ and water vapor, allowing the software to mathematically subtract environmental noise from the final spectrum.

  • Sample Application:

    • Action: Place 2–5 mg of the halogenated BTD powder directly onto the center of the diamond crystal. Lower the ATR anvil to apply consistent, standardized pressure.

    • Causality: The evanescent wave generated in ATR only penetrates a few micrometers into the sample. Inconsistent pressure alters the optical contact and penetration depth, leading to non-reproducible peak intensities.

  • Spectral Acquisition:

    • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 64 co-added scans to maximize the signal-to-noise ratio.

  • Data Processing:

    • Action: Apply an ATR correction algorithm (to compensate for the wavelength-dependent penetration depth) followed by a linear baseline correction.

ATR_FTIR_Protocol A 1. System Calibration (Polystyrene Standard) B 2. Background Subtraction (Ambient Air/Crystal) A->B C 3. Sample Application (Halogenated BTDs) B->C D 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) C->D E 5. ATR & Baseline Correction (Data Normalization) D->E F 6. Peak Assignment (C-X, C=N, Ring Skeletal) E->F

Caption: Step-by-step self-validating ATR-FTIR workflow for analyzing halogenated BTDs.

Application Insights: Translating Spectra to Performance

For researchers, these FTIR shifts are not merely analytical markers—they are direct readouts of molecular reactivity and material performance:

  • In Organic Photovoltaics (OPVs): A higher C=N stretching frequency in fluorinated BTDs directly correlates with a deeper HOMO energy level. This enhanced electron deficiency improves the oxidative stability of conjugated polymers and facilitates tighter π-π stacking in solid-state films, ultimately driving higher power conversion efficiencies 4.

  • In Photocatalysis: Chlorinated BTD-based polymers exhibit distinct C-Cl stretching profiles (around 1050 cm⁻¹) that correlate with their ability to act as highly efficient, visible-light-driven photocatalysts for the degradation of organic dyes 2.

  • In Agrochemicals: The precise electronic distribution mapped by FTIR in compounds like Acibenzolar-S-methyl dictates the binding affinity of the BTD core to plant receptors, triggering the systemic acquired resistance (SAR) signaling cascade against pathogens 1.

By rigorously applying the ATR-FTIR protocols outlined above, scientists can confidently screen halogenated BTD derivatives, predicting both their macroscopic material properties and their biological efficacy before advancing to costly in vivo or device-level testing.

References

  • Thieme Connect. Product Class 9: 1,2,3-Thiadiazoles. URL: [Link]

  • Chinese Chemical Letters (rhhz.net). Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. URL: [Link]

  • ACS Publications. Achieving Record-Efficiency Organic Solar Cells upon Tuning the Conformation of Solid Additives. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3-benzothiadiazole
Reactant of Route 2
6-Bromo-1,2,3-benzothiadiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.